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  • Product: Urea, N,N'-bis(2,3-dichlorophenyl)-
  • CAS: 55268-51-4

Core Science & Biosynthesis

Foundational

Technical Monograph: N,N'-Bis(2,3-dichlorophenyl)urea

The following technical guide details the chemical identity, synthesis, analytical profiling, and research applications of N,N'-bis(2,3-dichlorophenyl)urea (CAS 55268-51-4). CAS Registry Number: 55268-51-4 Synonyms: 1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, analytical profiling, and research applications of N,N'-bis(2,3-dichlorophenyl)urea (CAS 55268-51-4).

CAS Registry Number: 55268-51-4 Synonyms: 1,3-Bis(2,3-dichlorophenyl)urea; Di-2,3-dichlorophenylurea Molecular Formula: C₁₃H₈Cl₄N₂O Molecular Weight: 350.03 g/mol

Part 1: Executive Summary & Research Context

In the landscape of medicinal chemistry, N,N'-bis(2,3-dichlorophenyl)urea represents a critical symmetric diarylurea motif. While its structural isomers (e.g., the herbicide Diuron or the anti-cancer agent COH-SR4) are widely documented for biological activity, the 2,3-dichloro isomer primarily serves two high-value functions in drug development:

  • Impurity Reference Standard: It is the definitive "homodimer" impurity generated during the synthesis of any urea-based drug utilizing 2,3-dichloroaniline as a starting material. Its detection and quantification are mandatory for CMC (Chemistry, Manufacturing, and Controls) compliance.

  • SAR Probe (Steric Control): The ortho-chlorine substitution pattern provides a unique steric bulk profile compared to the meta or para isomers, making it an essential negative control or selectivity probe in kinase inhibitor and cytokinin assays.

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecificationNotes
Appearance White to off-white crystalline solidTypical of polychlorinated diarylureas.
Solubility Low in water; Moderate in DMSO, DMFHigh lattice energy due to intermolecular hydrogen bonding reduces solubility in non-polar solvents.
LogP (Predicted) ~5.0 - 5.5Highly lipophilic; prone to non-specific binding in biochemical assays if not formulated correctly.
H-Bond Donors 2Urea NH groups.
H-Bond Acceptors 1Urea Carbonyl (C=O).

Part 3: High-Purity Synthesis Protocol

Objective: To synthesize >98% pure reference material for analytical validation.

Rationale for Method Selection

Direct coupling of 2,3-dichloroaniline with 2,3-dichlorophenyl isocyanate is the preferred route over phosgenation or CDI coupling. This method minimizes side reactions and simplifies purification, as the product precipitates directly from the reaction matrix due to its low solubility relative to the reagents.

Reagents
  • Precursor A: 2,3-Dichloroaniline (1.0 eq)

  • Precursor B: 2,3-Dichlorophenyl isocyanate (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Catalyst: Pyridine (0.1 eq) - Optional, to accelerate nucleophilic attack.

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-dichloroaniline (10 mmol, 1.62 g) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C. Add 2,3-dichlorophenyl isocyanate (10.5 mmol, 1.97 g) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. A heavy white precipitate will form.

  • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot should disappear.

  • Work-up: Filter the white solid under vacuum.

    • Wash 1: Cold DCM (2 x 10 mL) to remove unreacted isocyanate.

    • Wash 2: Hexane (2 x 20 mL) to remove trace aniline.

  • Purification: Recrystallize from hot Ethanol or DMF/Water mixture if purity is <98%.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.

Synthesis Logic Diagram

Synthesis Aniline 2,3-Dichloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 25°C) Isocyanate 2,3-Dichlorophenyl Isocyanate (Electrophile) Isocyanate->Intermediate Product N,N'-bis(2,3-dichlorophenyl)urea (Precipitate) Intermediate->Product Proton Transfer & Precipitation

Figure 1: Nucleophilic addition mechanism for the synthesis of the symmetric urea.

Part 4: Analytical Profiling & Impurity Detection

Objective: Distinguish the target symmetric urea from asymmetric drug substances.

1H-NMR Signature (DMSO-d6)

The symmetry of the molecule results in a simplified spectrum.

  • Urea Protons (NH): A distinct singlet (or broad singlet) typically between 9.0 – 9.5 ppm (integrating to 2H).

  • Aromatic Protons: Due to the 2,3-dichloro substitution, expect a specific splitting pattern for the 4, 5, and 6 positions (typically a doublet-triplet-doublet pattern or multiplet region) between 7.2 – 8.2 ppm .

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for ureas due to proton abstraction from the NH.

  • Molecular Ion: Look for [M-H]⁻ at m/z ~347/349/351 (characteristic chlorine isotope pattern: 4 Cl atoms result in a distinct M, M+2, M+4, M+6, M+8 cluster).

Impurity Formation in Drug Synthesis

When synthesizing an asymmetric urea drug (e.g., R1-NH-CO-NH-R2 ) where R1 is the 2,3-dichlorophenyl group:

  • Mechanism: If the isocyanate intermediate (R1-NCO) reacts with moisture, it forms the unstable carbamic acid, which decarboxylates to the aniline (R1-NH₂). This aniline then attacks the remaining isocyanate to form the symmetric impurity (R1-NH-CO-NH-R1).

  • Control Strategy: This impurity serves as a marker for moisture ingress during the manufacturing process.

Impurity Pathway Diagram

Impurity Iso 2,3-Dichlorophenyl Isocyanate (Active Intermediate) Carbamic Carbamic Acid (Unstable) Iso->Carbamic + H2O Water H2O (Moisture) Aniline 2,3-Dichloroaniline Carbamic->Aniline - CO2 Impurity Symmetric Urea Impurity (CAS 55268-51-4) Aniline->Impurity + Isocyanate (Side Reaction)

Figure 2: Mechanism of symmetric urea formation as a manufacturing process impurity.

Part 5: Biological Context & SAR

While CAS 55268-51-4 is often a "silent" impurity, its structural relationship to bioactive ureas warrants attention in Structure-Activity Relationship (SAR) studies.

Comparative Activity Table
CompoundSubstitution PatternBiological TargetKey Feature
CAS 55268-51-4 2,3-Dichloro (Ortho/Meta) Reference / Inactive Control High steric hindrance at the urea bridge due to ortho-Cl. Often prevents binding in tight kinase pockets.
COH-SR4 3,5-Dichloro (Meta/Meta)AMPK Activator / Anti-cancerPlanar conformation favored; potent cytotoxicity in melanoma/lung cancer models [1].
Diuron 3,4-DichloroPhotosystem II InhibitorHerbicide; binds D1 protein in plants.

Research Insight: In kinase inhibitor design, the ortho-substitution (2,3-dichloro) forces the phenyl ring to twist out of coplanarity with the urea linkage. This conformational restriction is a powerful tool for probing the steric tolerance of a binding pocket. If a biological assay shows activity for the 3,5-isomer but zero activity for the 2,3-isomer, it confirms that the binding site requires a planar ligand conformation.

Part 6: Safety & Handling

  • Hazard Classification: Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects).[1] Polychlorinated aromatics are persistent [2].

  • Handling: Wear nitrile gloves and a P95 particulate respirator. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

  • Singhal, S. S., et al. (2013). "Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung cancer progression." Biochemical Pharmacology.

  • European Chemicals Agency (ECHA). "C&L Inventory: 1,3-bis(2,3-dichlorophenyl)urea." ECHA Database.

  • PubChem. "Compound Summary: 1,3-Bis(2,3-dichlorophenyl)urea (CAS 55268-51-4)." National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: 1,3-Bis(2,3-dichlorophenyl)urea." Merck KGaA.[2]

Sources

Exploratory

Urea, N,N'-bis(2,3-dichlorophenyl)- PubChem entry

Technical Monograph: Urea, N,N'-bis(2,3-dichlorophenyl)- Role: Chemical Probe for Soluble Epoxide Hydrolase (sEH) Inhibition Part 1: Chemical Identity & Significance[1] Compound: Urea, N,N'-bis(2,3-dichlorophenyl)- Synon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Urea, N,N'-bis(2,3-dichlorophenyl)- Role: Chemical Probe for Soluble Epoxide Hydrolase (sEH) Inhibition

Part 1: Chemical Identity & Significance[1]

Compound: Urea, N,N'-bis(2,3-dichlorophenyl)- Synonyms: 1,3-bis(2,3-dichlorophenyl)urea; N,N'-bis(2,3-dichlorophenyl)urea. Class: Symmetric Disubstituted Urea. Primary Target: Soluble Epoxide Hydrolase (sEH/EPHX2).[1]

Scientific Context

This compound belongs to a class of lipophilic urea-based inhibitors designed to target the mammalian soluble epoxide hydrolase (sEH) enzyme.[1][2] While less common than its 3,4-isomer (an analog of Diuron) or the 3,5-isomer, the 2,3-dichlorophenyl substitution pattern offers a unique pharmacological profile. The ortho-chloro substituents introduce significant steric bulk near the urea bridge, potentially altering metabolic stability against amidases while maintaining the critical hydrogen-bonding pharmacophore required for sEH active site binding.

Key Physicochemical Properties (Predicted):

Property Value Significance
Molecular Formula C₁₃H₈Cl₄N₂O Core scaffold for stoichiometry.
Molecular Weight ~350.03 g/mol Small molecule, adheres to Lipinski's Rule of 5.
LogP (Octanol/Water) ~5.0 - 5.5 Highly lipophilic; requires DMSO/PEG for solubilization.
H-Bond Donors 2 (Urea NHs) Critical for binding catalytic Aspartate (Asp335).

| H-Bond Acceptors | 1 (Urea Carbonyl) | Critical for anchoring in the catalytic tunnel. |

Part 2: Mechanism of Action (MOA)

The efficacy of N,N'-bis(2,3-dichlorophenyl)urea stems from its ability to mimic the transition state of the sEH hydrolysis reaction.

  • The Biological Pathway: sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs).[1][2][3]

  • Inhibition Mechanics:

    • Catalytic Tunnel Binding: The sEH active site contains a hydrophobic tunnel. The lipophilic 2,3-dichlorophenyl rings interact with the hydrophobic residues (Trp336, Phe267) lining this tunnel.

    • Transition State Mimicry: The central urea group mimics the epoxide moiety of the natural substrate (EETs).

    • The "Anionic Anchor": The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466), while the urea NH groups donate hydrogen bonds to the catalytic Aspartate (Asp335). This locks the enzyme in an inactive state, preventing water activation and hydrolysis.

Pathway Visualization (DOT)

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Metabolism EETs EETs (Anti-Inflammatory) CYP->EETs sEH sEH Enzyme (Active) EETs->sEH Hydrolysis Response Vasodilation & Pain Reduction EETs->Response Signaling Complex Enzyme-Inhibitor Complex (Inactive) sEH->Complex DHETs DHETs (Pro-Inflammatory) sEH->DHETs Inhibitor N,N'-bis(2,3-dichlorophenyl)urea Inhibitor->sEH Competitive Binding

Caption: The sEH inhibition cascade. The compound competitively binds sEH, stabilizing beneficial EETs and preventing their degradation into pro-inflammatory DHETs.

Part 3: Experimental Framework

Protocol A: Synthesis of N,N'-bis(2,3-dichlorophenyl)urea

Rationale: Direct reaction of aniline with a carbonyl source ensures symmetry. Using Triphosgene is safer than phosgene gas and provides stoichiometric control.

Reagents:

  • 2,3-Dichloroaniline (2.0 equiv)

  • Triphosgene (0.35 equiv) or 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3-dichloroaniline (10 mmol) and TEA (11 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen/Argon).

  • Activation:

    • Option A (Triphosgene): Cool to 0°C. Add Triphosgene (1.75 mmol) dissolved in DCM dropwise over 30 minutes. (Caution: Generates HCl).

    • Option B (CDI): Add CDI (5.5 mmol) in one portion at room temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate typically indicates the urea product.

  • Quenching: Quench with water (10 mL).

  • Purification: Filter the precipitate. Wash sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and water.

  • Recrystallization: Recrystallize from hot Ethanol or Ethanol/DMF mixture to obtain analytical purity (>98%).

Synthesis Visualization (DOT)

Synthesis_Workflow Start 2,3-Dichloroaniline (2.0 eq) Intermediate Isocyanate Intermediate Start->Intermediate + Reagent 0°C, DCM Reagent Triphosgene / CDI (Carbonyl Source) Reagent->Intermediate Coupling Nucleophilic Attack (2nd Aniline Molecule) Intermediate->Coupling + Aniline Crude Crude Urea Precipitate Coupling->Crude 12h, RT Wash Acid/Base Wash (Remove Aniline/HCl) Crude->Wash Final Pure N,N'-bis(2,3-dichlorophenyl)urea Wash->Final Recrystallization (EtOH)

Caption: Synthesis pathway via isocyanate intermediate generation and subsequent nucleophilic attack.

Protocol B: In Vitro sEH Inhibition Assay (Fluorescent)

Rationale: To validate the potency (IC50) of the synthesized probe.

Materials:

  • Recombinant Human sEH.[2]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA.

Methodology:

  • Stock Prep: Dissolve N,N'-bis(2,3-dichlorophenyl)urea in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 20 µL enzyme solution with 20 µL inhibitor solution in a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 160 µL of PHOME substrate (Final conc: 50 µM).

  • Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) for 10-30 minutes (Kinetic Mode).

  • Analysis: Calculate the slope of hydrolysis. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Part 4: Biopharmaceutical Profiling & Safety

Solubility & Formulation: Due to the high lipophilicity (LogP > 5), this compound is practically insoluble in water.

  • In Vitro: Use DMSO (<1% final concentration) or Acetonitrile.

  • In Vivo: Requires formulation in PEG400 (20%) / Tween 80 (5%) / Saline (75%) or use of 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) inclusion complexes.

Metabolic Stability: The 2,3-dichloro substitution provides steric shielding to the urea bond, potentially reducing susceptibility to amidases compared to the 4,4'-dichloro analogs. However, the aromatic rings are still susceptible to CYP450 oxidation.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[4][5][6][7] 1,3-Bis(2,3-dichlorophenyl)urea - Compound Summary. National Library of Medicine. Link

  • Kodani, S. D., et al. (2018). Urea-Based Soluble Epoxide Hydrolase Inhibitors. Methods in Molecular Biology. Link

Sources

Foundational

The Dichlorophenyl Urea Isomers: A Technical Guide to Structural, Synthetic, and Functional Divergence

Topic: Difference between 2,3-dichlorophenyl urea and 3,4-dichlorophenyl urea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary In medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 2,3-dichlorophenyl urea and 3,4-dichlorophenyl urea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In medicinal chemistry and agrochemical development, the positioning of halogen substituents on an aryl ring often dictates the difference between a potent bioactive agent and an inactive impurity.[1][3] This guide provides a rigorous technical analysis of 2,3-dichlorophenyl urea (2,3-DCPU) and 3,4-dichlorophenyl urea (3,4-DCPU) .[1][2][3]

While these two compounds are constitutional isomers sharing the molecular formula


, they exhibit profound differences in electronic topography, steric conformation, and biological binding affinity . 3,4-DCPU is the active pharmacophore in established herbicides (e.g., Diuron metabolites) and a cytotoxic motif in drug discovery.[1][2][3] In contrast, 2,3-DCPU acts primarily as a steric probe or a process impurity.[1][3] This guide dissects these differences to enable precise identification, synthesis, and application in Structure-Activity Relationship (SAR) studies.

Part 1: Structural & Electronic Determinants[1][2][3]

The core divergence between these isomers lies in the Ortho-Effect and its impact on molecular planarity.[1][3]

3,4-Dichlorophenyl Urea (The Planar Effector)[3][4][5]
  • Substitution Pattern: Meta (3) and Para (4) positions relative to the urea moiety.[3]

  • Conformation: The absence of ortho-substitution allows the phenyl ring to adopt a conformation nearly coplanar with the urea linkage (

    
    ).[2][3]
    
  • Consequence: This planarity maximizes

    
    -conjugation across the molecule, facilitating intercalation into flat binding pockets (e.g., the 
    
    
    
    site of Photosystem II or hydrophobic pockets in kinases).[1][2][3]
  • Electronic State: The electron-withdrawing chlorines at 3 and 4 deactivate the ring but do not sterically hinder the urea nitrogen.[1][3]

2,3-Dichlorophenyl Urea (The Twisted Analog)[2][3][6]
  • Substitution Pattern: Ortho (2) and Meta (3) positions.[3]

  • Conformation: The chlorine atom at the 2-position creates a significant steric clash with the carbonyl oxygen of the urea group.[1][3]

  • Consequence: To relieve this strain, the phenyl ring rotates out of the urea plane (often

    
     twist).[3] This "twisted" conformation disrupts 
    
    
    
    -conjugation and prevents the molecule from fitting into narrow, planar binding clefts.[1][3]
  • Electronic State: The ortho-chlorine provides a localized dipole effect that differs significantly from the distributed electron withdrawal of the 3,4-isomer.[1][3]

Visualization: Steric Clash & Conformation

The following diagram illustrates the mechanistic difference in conformation driven by the ortho-chlorine.

conformation_logic cluster_34 3,4-DCPU (Planar) cluster_23 2,3-DCPU (Twisted) conf_34 Meta/Para Substitution (No Steric Clash) res_34 High Resonance Stabilization conf_34->res_34 bind_34 Fits Planar Pockets (High Affinity) res_34->bind_34 conf_23 Ortho Substitution (Cl vs C=O Clash) res_23 Phenyl Ring Rotation (Loss of Planarity) conf_23->res_23 bind_23 Steric Exclusion (Low Affinity) res_23->bind_23

Caption: Logic flow demonstrating how chlorine positioning dictates molecular planarity and subsequent binding affinity.

Part 2: Analytical Differentiation (QC & Identification)

Distinguishing these isomers is critical during synthesis, as 2,3-DCPU is a common impurity in 3,4-DCPU production (arising from polychlorinated aniline impurities).[1][3]

Nuclear Magnetic Resonance ( H NMR)

The splitting patterns of the aromatic protons are the most definitive identification method.[2][3]

Feature3,4-Dichlorophenyl Urea2,3-Dichlorophenyl Urea
System Type ABX System (1,2,4-substitution)ABC System (1,2,3-substitution)
H-2 (Ortho) Doublet (~2.5 Hz) .[1][2][4][5] Isolated proton between Cl and Urea.[1][2][3] Highly deshielded.N/A (Substituted by Cl).[2][3]
H-5 (Meta) Doublet (~8.5 Hz) .[2][3] Ortho coupling to H-6.[1][3]Triplet/Pseudo-t (~8.0 Hz) . Couplings to H-4 and H-6.
H-6 (Ortho/Meta) Doublet of Doublets . Couplings to H-5 (8.5Hz) and H-2 (2.5Hz).[3]Doublet . Coupling to H-5.
Urea NH Broad singlet, typically deshielded (>8.5 ppm in DMSO-

).[2][3]
Often shifted upfield relative to 3,4- due to loss of planarity/H-bond strength.[1][3]
Chromatographic Behavior (HPLC)

On reverse-phase columns (C18), the isomers separate based on hydrophobicity and surface area contact.[2][3]

  • 3,4-DCPU: Elutes later . The planar structure allows better surface contact with the C18 stationary phase.[1][3]

  • 2,3-DCPU: Elutes earlier . The twisted conformation reduces the effective hydrophobic surface area available for interaction with the column.[1][3]

Part 3: Synthetic Pathways & Impurity Profiling[1][3]

Synthesis typically follows the Wöhler urea synthesis adaptation, reacting the corresponding aniline with a cyanate source.[1][3]

Protocol: Synthesis of Dichlorophenyl Ureas

Reaction:


[2][3]
Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mol of the specific dichloroaniline (3,4- or 2,3-) in 50 mL of glacial acetic acid and 100 mL of water at 35°C.

  • Cyanate Addition: Prepare a solution of 0.12 mol Potassium Cyanate (KOCN) in 50 mL water.

  • Reaction: Slowly add the KOCN solution to the aniline mixture with vigorous stirring. The reaction is exothermic; maintain temp <55°C.[1][3]

  • Precipitation: A white precipitate forms immediately.[1][3] Stir for an additional 30 minutes to ensure completion.

  • Work-up: Dilute with 100 mL cold water, filter the solid under vacuum, and wash with water to remove salts.

  • Purification: Recrystallize from aqueous ethanol.

Critical Note on Impurities: Commercial 3,4-dichloroaniline often contains 2,3-dichloroaniline and 2,5-dichloroaniline as impurities from the nitration/chlorination of benzene.[1] Consequently, crude 3,4-DCPU will contain trace 2,3-DCPU.[1][3]

  • Detection: Use the HPLC method described above.[1][3]

  • Removal: 3,4-DCPU is generally less soluble in cold ethanol than 2,3-DCPU, allowing purification by fractional crystallization.[1][3]

Synthesis Workflow Diagram

synthesis_workflow cluster_inputs Precursors aniline Dichloroaniline Isomer (3,4- or 2,3-) reaction Nucleophilic Addition (AcOH/H2O, 35°C) aniline->reaction kocn Potassium Cyanate (KOCN) kocn->reaction precip Precipitation of Urea reaction->precip filter Vacuum Filtration precip->filter crude Crude Product filter->crude recryst Recrystallization (Aq. Ethanol) crude->recryst Removes Isomers final Pure Dichlorophenyl Urea (>98% Purity) recryst->final

Caption: Standardized workflow for the synthesis and purification of phenyl ureas.

Part 4: Biological Implications & SAR[1][2][3][7]

The biological activity of these isomers is the most significant differentiator for drug development professionals.[1][3]

3,4-DCPU: The Toxicophore

This isomer is the primary metabolite of the herbicide Diuron (desdimethyl-diuron).[3]

  • Mechanism: It binds to the

    
     site of the D1 protein in Photosystem II (in plants) and inhibits mitochondrial Complex II/III in mammals.[2][3]
    
  • Key Interaction: The planar phenyl ring stacks via

    
    -
    
    
    
    interactions, and the urea hydrogens form hydrogen bonds with specific residues (e.g., Ser264 in D1 protein).[1][2][3]
  • Toxicity: Known to cause urothelial hyperplasia and has potential endocrine-disrupting effects.[1][3]

2,3-DCPU: The Negative Control / Selective Probe[1]
  • Mechanism: Due to the "twist," this isomer cannot effectively stack in the

    
     site. It typically shows orders of magnitude lower affinity  for planar binding sites compared to the 3,4-isomer.[1][3]
    
  • Utility:

    • Negative Control: Used in assays to prove that a biological effect is driven by specific binding (lock-and-key) rather than non-specific chemical reactivity.[3]

    • Cytokinin Activity: Interestingly, some research suggests 2,3-substituted ureas retain cytokinin-like activity (rooting promotion) in plant tissue culture, indicating that while they fail as inhibitors, they may activate other pathways where the binding pocket is more tolerant of non-planar ligands.[1][2][3]

Comparative Data Table
Property3,4-DCPU2,3-DCPU
CAS Number 2327-02-8608-27-5 (Aniline precursor ref)
Melting Point 153–158°C~135–145°C (Est.[1][2] based on ortho-effect)
Planarity High (Planar)Low (Twisted)
Primary Bioactivity PSII Inhibitor / CytotoxinWeak Inhibitor / Cytokinin-like
Solubility (Water) Low (<50 mg/L)Moderate (Higher than 3,4 due to polarity)

References

  • Tixier, C., et al. (2000).[1][2][3] "Occurrence of phenylurea herbicides and their metabolites in the Saône River." Science of The Total Environment.[1][3] Link

  • Ricci, A., et al. (2005).[1][2][3] "Effect of Cl-Substitution on Rooting- or Cytokinin-like Activity of Diphenylurea Derivatives." Plant Growth Regulation. Link

  • Giacometti, A., et al. (2018).[1][2][3] "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[1][3] Royal Society of Chemistry Advances.[1][3] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16854, 1-(3,4-Dichlorophenyl)urea." PubChem. Link

  • Sigma-Aldrich. (2025).[1][2][3][6] "3,4-Dichloroaniline NMR Spectrum & Properties." SpectraBase.[1][3][6] Link[3]

Sources

Exploratory

An In-depth Technical Guide to the Safety Data for Urea, N,N'-bis(2,3-dichlorophenyl)-

Chemical Identity and Inferred Properties Urea, N,N'-bis(2,3-dichlorophenyl)- is a symmetrically substituted diaryl urea. The core structure consists of a central urea moiety flanked by two 2,3-dichlorophenyl groups.

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Inferred Properties

Urea, N,N'-bis(2,3-dichlorophenyl)- is a symmetrically substituted diaryl urea. The core structure consists of a central urea moiety flanked by two 2,3-dichlorophenyl groups. The presence of multiple chlorine atoms on the aromatic rings is expected to significantly influence its physical, chemical, and toxicological properties, primarily by increasing its molecular weight, lipophilicity, and potential for environmental persistence.

Structural Representation:

  • IUPAC Name: 1,3-bis(2,3-dichlorophenyl)urea

  • Molecular Formula: C₁₃H₈Cl₄N₂O

  • Molecular Weight: 350.03 g/mol (calculated)

A precise experimental determination of properties like melting point, boiling point, and water solubility is not publicly documented. However, by comparing with related compounds, we can infer a profile that necessitates careful handling.

PropertyN,N'-bis(3,4-dichlorophenyl)urea[1][2][3]1,3-bis(3,5-dichlorophenyl)urea[4]1,3-bis(3-chlorophenyl)urea[5][6]Estimated: N,N'-bis(2,3-dichlorophenyl)urea
CAS Number 4300-43-0Not Available13208-31-6Not Assigned
Molecular Weight 350.03 g/mol 350.0 g/mol 281.13 g/mol ~350.03 g/mol
Appearance SolidWhite Crystalline SolidSolidLikely a white to off-white solid
Water Solubility LowLowLowExpected to have very low water solubility
logP (Octanol/Water) HighHigh4.3Expected to be high (>4)

The high estimated logP value suggests a strong tendency to partition into fatty tissues, indicating a potential for bioaccumulation.

Hazard Identification and Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

The primary toxicological concerns for N,N'-bis(2,3-dichlorophenyl)urea stem from its identity as a chlorinated aromatic compound. The number and position of chlorine atoms on the phenyl rings are critical determinants of toxicity.

Core Toxicological Concerns:

  • Oral Toxicity: Phenylurea herbicides, a related class of compounds, exhibit a range of oral toxicities. For instance, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is classified as harmful if swallowed.[7] Given the structural similarity, N,N'-bis(2,3-dichlorophenyl)urea should be assumed to be harmful or toxic if ingested.

  • Skin and Eye Irritation: Chlorinated aromatic compounds can cause skin and eye irritation upon direct contact.[8] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of dusts from this compound may cause irritation to the respiratory tract.[9]

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified the related compound Diuron as a "known/likely" carcinogen.[10] The metabolic breakdown of such compounds can lead to the formation of dichlorinated anilines, which are themselves a class of chemicals with carcinogenic potential.[10] Therefore, Urea, N,N'-bis(2,3-dichlorophenyl)- must be handled as a potential human carcinogen.

  • Environmental Hazard: Due to their low water solubility and high lipophilicity, dichlorophenyl urea compounds are likely to be persistent in the environment and toxic to aquatic life.[7]

Synthesis Pathway and Associated Hazards

Understanding the synthesis of this compound is crucial for anticipating potential impurities and handling risks. A common method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate or a phosgene equivalent.

Typical Synthesis Reaction: 2,3-dichloroaniline + Phosgene Equivalent (e.g., triphosgene) → 2,3-dichlorophenylisocyanate 2,3-dichlorophenylisocyanate + 2,3-dichloroaniline → Urea, N,N'-bis(2,3-dichlorophenyl)-

Causality Behind Experimental Safety Choices:

  • Reagents: The synthesis involves highly toxic and reactive intermediates. 2,3-dichloroaniline is a toxic compound. Phosgene and its substitutes (like triphosgene) are extremely toxic and require specialized handling in well-ventilated areas with appropriate personal protective equipment (PPE).[11] Isocyanates are potent respiratory and skin sensitizers.

  • Solvents: Solvents like dichloromethane (DCM) are often used.[12] DCM is a suspected carcinogen and requires handling in a fume hood.[13][14][15]

  • Byproducts: The reaction may produce residual starting materials and chlorinated byproducts, all of which should be considered hazardous.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous work practices and appropriate PPE, is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and manipulation of this compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE):

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or other more resistant glove over it) is required. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling the solid or solutions.

  • Body Protection: A buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or disposable coveralls should be used.

  • Respiratory Protection: A NIOSH-approved respirator with particulate filters may be required for certain operations, such as cleaning up large spills, and should be used in accordance with your institution's respiratory protection program.

Hygiene Practices:

  • Avoid creating dust when handling the solid.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

In Case of Exposure:

Caption: Workflow for first aid response to exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Spill Response Protocol:

Caption: Step-by-step spill response protocol.

  • Evacuate and Alert: Immediately evacuate the spill area and inform your colleagues and the laboratory supervisor.

  • Control Access: Prevent entry into the affected area.

  • Wear PPE: Before attempting any cleanup, don the appropriate PPE as described above.

  • Containment: For a solid spill, gently cover it to prevent dust from becoming airborne. For a solution, contain it with an inert absorbent material.

  • Cleanup: Carefully collect the spilled material using appropriate tools (e.g., plastic dustpan and brush) and place it into a clearly labeled hazardous waste container.

  • Decontamination: Wipe down the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

Disposal Considerations

All waste materials contaminated with Urea, N,N'-bis(2,3-dichlorophenyl)-, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[8]

  • Collect waste in designated, sealed, and properly labeled containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While Urea, N,N'-bis(2,3-dichlorophenyl)- lacks a specific, comprehensive safety dataset, a thorough analysis based on its chemical structure and data from analogous compounds dictates that it be handled as a hazardous substance with potential for significant health and environmental effects. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment, to mitigate the risks associated with its handling.

References

  • PubMed. (n.d.). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Canada.ca. (n.d.). Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron).
  • ResearchGate. (2025, August 6). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry.
  • PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea.
  • Prevent Cancer Now. (2007, March 31). B11-1.0 DIURON B11-1.1 Background Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals.
  • HPC Standards. (n.d.). 1-(3,4-Dichlorophenyl)urea.
  • VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information.
  • ACS Publications. (2011, May 23). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry.
  • NIH Office of Research Services. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • AERU. (2025, August 3). 3,4-dichlorophenyl urea.
  • Sigma-Aldrich. (n.d.). 1,3-BIS(2,6-DICHLOROPHENYL)UREA AldrichCPR.
  • (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
  • QuickCompany. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride.
  • PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)urea.
  • NIST. (n.d.). N,N'-Bis(3-chlorophenyl)urea.
  • (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM.
  • ChemicalBook. (2026, January 13). 1-(2,3-DICHLOROPHENYL)UREA.
  • (n.d.). Chemical structures of the phenylurea herbicides linuron and chlorbromuron.
  • angenechemical.com. (n.d.). N,N′-BIS-(3,4-DICHLOROPHENYL)UREA(CAS# 4300-43-0).
  • Semantic Scholar. (2005, December 1). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates.
  • ChemicalBook. (2026, January 13). N,N′-BIS-(3,4-DICHLOROPHENYL)UREA.
  • ResearchGate. (2025, August 7). (PDF) N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates.
  • International Labour Organization. (n.d.). ICSC 0058 - DICHLOROMETHANE.
  • Pharmaffiliates. (n.d.). 4300-43-0 | Product Name : N,N´-Bis-(3,4-dichlorophenyl)urea.
  • Wikipedia. (n.d.). Urea.
  • Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1,3-Bis(2,3-dichlorophenyl)urea

Abstract This application note details the synthesis of 1,3-bis(2,3-dichlorophenyl)urea , a symmetric urea derivative, from 2,3-dichloroaniline . While symmetric diaryl ureas are often synthesized via the reaction of an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 1,3-bis(2,3-dichlorophenyl)urea , a symmetric urea derivative, from 2,3-dichloroaniline . While symmetric diaryl ureas are often synthesized via the reaction of an aniline with an isocyanate, the commercial unavailability of specific isocyanates often necessitates alternative routes. This guide prioritizes the Triphosgene-mediated carbonylation as the primary protocol due to its high yield, operational safety (compared to gaseous phosgene), and reliability with electron-deficient anilines. A secondary Carbonyldiimidazole (CDI) protocol is provided as a phosgene-free "green" alternative.

Introduction & Retrosynthetic Analysis

Symmetric diaryl ureas are critical pharmacophores in medicinal chemistry, often serving as linkers in kinase inhibitors (e.g., Sorafenib analogs) or as supramolecular building blocks due to their strong hydrogen-bonding capability.

The target molecule, 1,3-bis(2,3-dichlorophenyl)urea , possesses significant steric bulk and electron-withdrawing chlorine atoms at the ortho and meta positions. These electronic factors reduce the nucleophilicity of the starting aniline, making traditional "urea fusion" methods (heating aniline with urea) inefficient and prone to byproduct formation.

Retrosynthetic Disconnection

The most efficient disconnection relies on the insertion of a carbonyl equivalent between two molecules of the aniline.

  • Path A (Recommended): In situ generation of 2,3-dichlorophenyl isocyanate using Triphosgene, followed by nucleophilic attack by a second equivalent of aniline.

  • Path B (Alternative): Activation of the aniline using N,N'-Carbonyldiimidazole (CDI).

Retrosynthesis Target 1,3-Bis(2,3-dichlorophenyl)urea Aniline 2,3-Dichloroaniline (2 equiv.) Target->Aniline C-N Bond Formation Carbonyl Carbonyl Source (Triphosgene or CDI) Target->Carbonyl Carbonylation

Figure 1: Retrosynthetic analysis of the target symmetric urea.

Primary Protocol: Triphosgene Method

Rationale: Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that decomposes into phosgene in situ. It offers precise stoichiometric control, essential for driving the reaction to the symmetric urea without handling hazardous gas cylinders.

Materials & Equipment
  • Starting Material: 2,3-Dichloroaniline (purity >98%).[1][2]

  • Reagent: Triphosgene (solid, handle in fume hood).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred) or Tetrahydrofuran (THF).

  • Equipment: 3-neck round bottom flask, addition funnel, N₂/Ar atmosphere, ice/water bath.

Stoichiometry Table
ComponentRoleEquivalentsNotes
2,3-Dichloroaniline Nucleophile2.05Slight excess ensures complete consumption of electrophile.
Triphosgene Carbonyl Source0.351 mol Triphosgene generates 3 mol Phosgene equivalents.
Triethylamine Base2.2 - 2.5Scavenges HCl generated during reaction.
DCM Solvent~10 mL/gConcentration ~0.1 M - 0.2 M.
Step-by-Step Procedure

Step 1: Setup and Dissolution

  • Oven-dry a 3-neck round bottom flask and cool under a stream of Nitrogen (N₂).

  • Charge the flask with Triphosgene (0.35 eq) and anhydrous DCM . Stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

Step 2: Aniline Addition (Critical Step)

  • In a separate flask, dissolve 2,3-dichloroaniline (2.05 eq) and Triethylamine (2.5 eq) in DCM.

  • Transfer this solution to an addition funnel.

  • Slowly add the aniline/base solution to the Triphosgene solution dropwise over 30–60 minutes.

    • Why? Slow addition at 0 °C favors the formation of the isocyanate intermediate first, preventing uncontrolled oligomerization.

    • Observation: White precipitate (Triethylamine hydrochloride) will begin to form.

Step 3: Reaction Propagation

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting aniline spot should disappear.

    • Note: The product (urea) is often insoluble in DCM and may precipitate out alongside the amine salts.

Step 4: Work-up

  • Quench: Slowly add water to the reaction mixture to destroy any unreacted phosgene equivalents.

  • Filtration (If product precipitated):

    • Filter the suspension. The solid contains the Product + Et₃N·HCl salts.

    • Wash the solid cake vigorously with Water (to dissolve salts) and then cold Ethanol or Hexane (to remove unreacted aniline).

    • Dry the remaining solid under vacuum.

  • Extraction (If product is soluble):

    • Wash the organic layer with 1M HCl (removes unreacted aniline), then saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Recrystallization: If necessary, recrystallize from hot Ethanol or Ethanol/DMF mixtures. Symmetric ureas typically have high melting points and poor solubility in non-polar solvents.

Secondary Protocol: CDI Coupling (Green Alternative)

Rationale: Avoids chlorinated reagents. Useful if Triphosgene is restricted. Note that 2,3-dichloroaniline is electron-poor, making the reaction with CDI slower than with simple anilines.

Procedure
  • Dissolve 2,3-dichloroaniline (2.0 eq) in anhydrous THF or DMF (DMF is preferred if solubility is an issue).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

  • Heat the reaction to 60–80 °C (Reflux if using THF).

    • Mechanism:[3] CDI forms an intermediate acyl-imidazole. The second equivalent of aniline must displace the imidazole, which requires thermal energy for electron-poor anilines.

  • Monitor by TLC. If the intermediate (mono-substituted imidazole urea) persists, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the second step.

  • Work-up: Pour the reaction mixture into crushed ice/water. The symmetric urea should precipitate. Filter, wash with water, and dry.

Mechanism of Action (Triphosgene Route)

The reaction proceeds through an isocyanate intermediate. The electron-withdrawing chlorine atoms on the aniline ring make the amino group less nucleophilic, but once the isocyanate is formed, it is highly electrophilic, facilitating the attack by the second aniline molecule.

Mechanism TP Triphosgene Phos Phosgene (in situ) TP->Phos Decomposition Iso Isocyanate Intermediate Phos->Iso + Aniline / -HCl Aniline1 2,3-Dichloroaniline (1st Eq) Prod 1,3-Bis(2,3-dichlorophenyl)urea Iso->Prod + Aniline Aniline2 2,3-Dichloroaniline (2nd Eq)

Figure 2: Step-wise mechanism via isocyanate intermediate.

Characterization & Quality Control

Since specific spectral data for the 2,3-isomer is less common in public databases than the 3,4- or 3,5-isomers, the following are expected values based on structural analogs.

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be high (>250 °C). Note: Do not use melting point as the sole purity indicator due to potential decomposition.

  • ¹H NMR (DMSO-d₆):

    • Urea NH: A distinct singlet (or two overlapping singlets) typically appearing downfield between δ 8.5 – 9.5 ppm . The electron-withdrawing Cl groups will shift this signal downfield compared to unsubstituted diphenylurea.

    • Aromatic Protons: Multiplets in the range of δ 7.0 – 8.0 ppm . Integration should match 6 protons relative to 2 NH protons.

  • Mass Spectrometry (ESI/APCI):

    • Look for [M+H]⁺ or [M-H]⁻ .

    • Isotope Pattern: The molecule contains 4 Chlorine atoms . The mass spectrum will show a characteristic, complex isotope cluster (M, M+2, M+4, M+6, M+8) due to the ³⁵Cl/³⁷Cl natural abundance. This is the most definitive confirmation of identity.

Safety & Hazards (SDS Summary)

  • Triphosgene: Fatal if inhaled (releases phosgene). Causes severe skin burns and eye damage. Must be weighed and handled in a functioning fume hood. Keep water away from the solid reagent.

  • 2,3-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential methemoglobin former.

  • Waste Disposal: Quench all reaction mixtures and glassware with water/bicarbonate before disposal to ensure no active acyl chlorides remain.

References

  • Triphosgene Utility: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

  • Symmetric Urea Synthesis: Porwanski, S., et al. "Synthesis of symmetric ureas from anilines using triphosgene." Tetrahedron Letters, 2005.
  • CDI Mechanism: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962.

  • General Urea Protocols: "Urea Formation: Triphosgene Method." Common Organic Chemistry.

Sources

Application

Application Note: Solubilization Strategies for N,N'-bis(2,3-dichlorophenyl)urea

Executive Summary This guide provides optimized protocols for the solubilization and handling of N,N'-bis(2,3-dichlorophenyl)urea (CAS: 10404-43-0), a lipophilic diarylurea derivative.[1] Due to the rigid planar structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides optimized protocols for the solubilization and handling of N,N'-bis(2,3-dichlorophenyl)urea (CAS: 10404-43-0), a lipophilic diarylurea derivative.[1] Due to the rigid planar structure and strong intermolecular hydrogen bonding characteristic of diarylureas, this compound presents significant dissolution challenges in aqueous media and protic solvents.

This document details the thermodynamic basis for solvent selection, providing validated protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and assessing solubility in Methanol .[1] It further addresses the critical "crash-out" phenomenon during aqueous dilution, essential for reproducible biological assays.

Physicochemical Context & Solubility Logic[1][2][3][4]

The Challenge: "Urea Tape" Aggregation

N,N'-bis(2,3-dichlorophenyl)urea consists of two dichlorophenyl rings connected by a central urea linker.[1] In the solid state, urea derivatives form robust intermolecular hydrogen bond networks (often called "urea tapes"). Breaking this lattice requires a solvent with high dielectric constant and strong hydrogen-bond accepting capabilities.[1]

Solvent Selection Matrix

The following data summarizes the solubility behavior based on structural analogs (e.g., 1,3-diphenylurea) and empirical diarylurea properties.

SolventSolubility PotentialRole in WorkflowMechanism of Action
DMSO High (~30–50 mg/mL)*Primary Stock Strong H-bond acceptor; disrupts urea-urea lattice.[1]
Methanol Low to Moderate Processing/Wash Protic solvent; competes for H-bonds but lacks the disruption power of DMSO.[1]
Water/PBS Negligible (<10 µM)Assay Medium Hydrophobic effect drives rapid precipitation (Crash-out).[1]

*Note: Exact solubility limits depend on purity and temperature. Values are estimated based on 1,3-diphenylurea benchmarks [1].

Protocol A: Preparation of DMSO Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mg/mL) for long-term storage.[1]

Materials
  • N,N'-bis(2,3-dichlorophenyl)urea (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant)[1]

  • Borosilicate glass vials (Amber, to protect from light)[1]

  • Ultrasonic bath[1]

Step-by-Step Procedure
  • Calculation: Calculate the required volume of DMSO to achieve the target concentration.

    • Formula:

      
      [1]
      
  • Weighing: Weigh the solid compound directly into the glass vial. Do not weigh on paper and transfer, as static charge often causes loss of this fine powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Initial Agitation: Vortex vigorously for 30 seconds. The solution will likely remain cloudy.

  • Thermal-Acoustic Solubilization (Critical Step):

    • Place the vial in an ultrasonic bath.

    • Sonicate at 40°C for 10–15 minutes.

    • Why? Acoustic cavitation breaks micro-aggregates, while mild heat increases kinetic energy to overcome the lattice enthalpy.

  • Visual QC: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (wavy optical distortions) or micro-crystals are visible, repeat sonication.

Protocol B: The "Stepwise" Aqueous Dilution

Risk: Direct injection of high-concentration DMSO stock into water often causes immediate, invisible micro-precipitation, leading to false negatives in bioassays.[1]

The "Intermediate Step" Method

Instead of 1:1000 direct dilution, use a serial step-down approach.[1]

  • Prepare Intermediate: Dilute the 100% DMSO stock into a 1:1 DMSO:Methanol or 1:1 DMSO:PBS intermediate solution (depending on assay tolerance).

  • Final Dilution: Pipette the intermediate solution into the final assay buffer while vortexing the buffer.

  • Limit DMSO: Ensure final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.

Visualization of Solubilization Workflow

The following diagram illustrates the decision logic and physical workflow for handling this compound.

SolubilizationWorkflow Start Solid Compound (N,N'-bis(2,3-dichlorophenyl)urea) SolventSelect Select Solvent Start->SolventSelect DMSO Anhydrous DMSO (Primary Stock) SolventSelect->DMSO High Solubility Target MeOH Methanol (Secondary/Wash) SolventSelect->MeOH Low Solubility Target Process Vortex + Sonication (40°C, 15 mins) DMSO->Process QC Visual Inspection (Clear Solution?) Process->QC QC->Process No (Repeat) Store Storage (-20°C, Desiccated) QC->Store Yes Dilution Stepwise Dilution (Prevent Crash-out) Store->Dilution Pre-Assay

Figure 1: Decision tree and workflow for the preparation of stable stock solutions.

Quality Control & Validation

To scientifically validate that the compound is truly in solution (and not a micro-suspension), use one of the following methods:

  • Nephelometry (Turbidity): Measure absorbance at 600 nm. A true solution should have an OD near equivalent to the pure solvent blank (OD < 0.005).

  • Centrifugation Test: Centrifuge the stock at 13,000 x g for 10 minutes. If a pellet forms, the compound was not fully dissolved.

References

  • PubChem. (n.d.).[2][3] 1,3-bis(2,3-dichlorophenyl)urea Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (General principles of solubility for lipophilic compounds).

Sources

Method

The Alchemist's Guide to Symmetrical Diarylureas: Phosgene-Free Pathways in Modern Synthesis

For Immediate Release In the landscape of modern medicinal chemistry and materials science, the symmetrical diarylurea scaffold stands as a privileged structure, underpinning a multitude of therapeutic agents and functio...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the symmetrical diarylurea scaffold stands as a privileged structure, underpinning a multitude of therapeutic agents and functional materials. Historically, the synthesis of these vital compounds has been dominated by methods employing the highly toxic and difficult-to-handle phosgene gas. This application note provides researchers, scientists, and drug development professionals with a detailed guide to safer, more convenient, and equally effective phosgene-free methodologies for the preparation of symmetrical diarylureas. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer a comparative analysis of the leading phosgene substitutes.

The Imperative for Phosgene-Free Synthesis

Phosgene (COCl₂) has long been a workhorse in industrial and laboratory-scale carbonylation reactions due to its high reactivity. However, its extreme toxicity, gaseous nature, and the stringent safety protocols required for its use present significant hurdles, particularly in a research and development setting.[1][2] The drive towards greener and inherently safer chemical processes has catalyzed the development and adoption of solid, stable, and more easily handled phosgene substitutes.[3] These reagents not only mitigate the acute hazards associated with phosgene but also offer greater convenience and precision in stoichiometric control.[4]

Triphosgene: The Crystalline Phosgene Equivalent

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas.[4][5] In the presence of a nucleophile or upon heating, one mole of triphosgene decomposes to generate three moles of phosgene in situ, thereby mimicking the reactivity of phosgene without the challenges of handling a toxic gas.[6]

Mechanism of Action

The synthesis of symmetrical diarylureas using triphosgene proceeds through the in situ formation of an aryl isocyanate intermediate. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which neutralizes the hydrogen chloride byproduct. The subsequent reaction of the isocyanate with a second equivalent of the aniline yields the desired symmetrical diarylurea.[4][7]

Diagram: Synthesis of Symmetrical Diarylureas using Triphosgene

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation 2 Ar-NH2 2 Ar-NH₂ Ar-NCO Ar-N=C=O (Aryl Isocyanate) 2 Ar-NH2->Ar-NCO + Triphosgene, Base Triphosgene Triphosgene (1/3 eq.) Base Base (e.g., Et₃N) Ar-NCO_2 Ar-N=C=O Ar-NH2 Ar-NH₂ Diarylurea Ar-NH-C(O)-NH-Ar (Symmetrical Diarylurea) Ar-NCO_2->Diarylurea + Ar-NH₂

Caption: Reaction pathway for triphosgene-mediated diarylurea synthesis.

Experimental Protocol: Synthesis of 1,3-bis(4-chlorophenyl)urea

Materials:

  • 4-chloroaniline

  • Triphosgene (BTC)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.34 eq.) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred aniline solution at 0 °C over 30 minutes.

  • Following the addition of triphosgene, add triethylamine (2.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 1,3-bis(4-chlorophenyl)urea.

Safety Considerations for Triphosgene

While triphosgene is a solid and thus easier to handle than gaseous phosgene, it is crucial to remember that it is highly toxic and decomposes to phosgene.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[8][9] In case of exposure, immediate medical attention is necessary.[10]

Carbonyldiimidazole (CDI): A Mild and Selective Reagent

N,N'-Carbonyldiimidazole (CDI) is a commercially available, crystalline solid that serves as an excellent alternative to phosgene for the synthesis of ureas.[2] Reactions with CDI are generally mild, and the byproducts, imidazole and carbon dioxide, are easily removed, simplifying purification.[11][12]

Mechanism of Action

The reaction of an aniline with CDI first forms an acylimidazole intermediate. This activated species then reacts with a second equivalent of the aniline to produce the symmetrical diarylurea and release two molecules of imidazole.[13] The order of addition can be crucial to avoid the formation of unwanted byproducts.[14]

Diagram: Synthesis of Symmetrical Diarylureas using CDI

G cluster_0 Step 1: Acylimidazole Formation cluster_1 Step 2: Urea Formation Ar-NH2 Ar-NH₂ Acylimidazole Ar-NH-C(O)-Im (Acylimidazole) Ar-NH2->Acylimidazole + CDI CDI CDI Acylimidazole_2 Ar-NH-C(O)-Im Ar-NH2_2 Ar-NH₂ Diarylurea Ar-NH-C(O)-NH-Ar (Symmetrical Diarylurea) Acylimidazole_2->Diarylurea + Ar-NH₂

Caption: Reaction pathway for CDI-mediated diarylurea synthesis.

Experimental Protocol: Synthesis of 1,3-diphenylurea

Materials:

  • Aniline

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve aniline (2.0 eq.) in anhydrous THF.

  • Add CDI (1.0 eq.) portion-wise to the stirred aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-6 hours, or until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add water and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 1,3-diphenylurea. Further purification can be achieved by recrystallization if necessary.

Aryl Isocyanates: The Direct Precursors

For many applications, the most straightforward method for the synthesis of symmetrical diarylureas is the direct reaction of an aryl isocyanate with the corresponding aniline.[14][15][16] While this method does not involve a phosgene substitute in the final step, it is important to note that aryl isocyanates are themselves often prepared from anilines using phosgene or a phosgene equivalent.[2]

Mechanism of Action

This reaction is a direct nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast and high-yielding, often proceeding without the need for a catalyst.[14]

Diagram: Synthesis of Symmetrical Diarylureas from Aryl Isocyanates

G Ar-NH2 Ar-NH₂ Diarylurea Ar-NH-C(O)-NH-Ar (Symmetrical Diarylurea) Ar-NH2->Diarylurea + Ar-NCO Ar-NCO Ar-N=C=O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Dichlorophenyl Urea Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl urea compounds. This guide is designed to provide practical, in-depth solutions to the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl urea compounds. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during experimentation. We will move beyond simple instructions to explain the underlying principles of each technique, ensuring you can make informed decisions to advance your research.

Introduction: The Dichlorophenyl Urea Solubility Dilemma

Dichlorophenyl urea derivatives are a critical class of compounds, encompassing herbicides like Diuron and serving as scaffolds for potent kinase inhibitors in drug discovery. Their rigid, planar structure and lipophilic nature, while often key to their biological activity, are also the root cause of their notoriously poor aqueous solubility. This low solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and poor bioavailability, ultimately compromising data reproducibility and therapeutic potential.[1][2] This guide provides a systematic approach to diagnosing and solving these critical solubility challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: My dichlorophenyl urea compound won't dissolve in my aqueous buffer. What is the first and most critical step?

Answer: The first-line approach for dissolving highly non-polar compounds for in vitro biological assays is the use of a water-miscible organic co-solvent to prepare a concentrated stock solution.[3][4] Dimethyl sulfoxide (DMSO) is the industry-standard "gold standard" solvent for this purpose due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[5][6][7][8]

Underlying Principle (Expertise & Experience): DMSO is a polar aprotic solvent.[7][8] Its potent solvent properties arise from its ability to disrupt the strong hydrogen-bonding network of water, thereby reducing the solvent's polarity and making it more favorable for a hydrophobic solute to enter the solution.[9] It effectively acts as a bridge between the non-polar compound and the aqueous environment.

Immediate Action Plan:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving your dichlorophenyl urea compound in 100% anhydrous DMSO.[6]

  • Use gentle vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particulates.[6]

  • This DMSO stock can then be serially diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration.[10]

Critical Consideration: Always keep the final concentration of DMSO in your assay low (ideally <0.1%, and almost always below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6][11] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[6]

Q2: I successfully dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening and how do I fix it?

Answer: This common phenomenon is known as "solvent shock" or "crashing out."[11][12] It occurs when a concentrated DMSO stock is rapidly diluted into an aqueous solution. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to immediate precipitation.[11][12]

Underlying Principle (Trustworthiness): The solubility of your compound in 100% DMSO is vastly different from its solubility in >99% aqueous media. The key is to manage the transition between these two solvent environments to avoid creating localized areas of supersaturation.

Troubleshooting Workflow:

G start Precipitation Observed (Solvent Shock) check_conc Is final concentration too high? start->check_conc test_sol Action: Perform kinetic solubility test in final medium. check_conc->test_sol Yes dilution_method Is dilution method too rapid? check_conc->dilution_method No lower_conc Result: Lower the final working concentration. test_sol->lower_conc success Problem Resolved: Clear Solution lower_conc->success serial_dilute Action: Perform serial dilutions in pre-warmed (37°C) medium. dilution_method->serial_dilute Yes dmso_conc Is final DMSO % too high? dilution_method->dmso_conc No slow_add Tip: Add stock solution dropwise while gently vortexing the medium. serial_dilute->slow_add slow_add->success lower_stock Action: Prepare a more dilute DMSO stock to reduce added volume. dmso_conc->lower_stock Yes lower_stock->success

Caption: Troubleshooting workflow for compound precipitation.

Recommended Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of your compound to a level below its maximum aqueous solubility.[12]

  • Improve Dilution Technique: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. Add the stock to a smaller volume of pre-warmed (37°C) medium first, mix gently, and then add this intermediate dilution to the final volume.[11] Adding the stock dropwise while gently swirling the medium can also prevent localized high concentrations.[11]

  • Prepare a Lower Concentration Stock: If you must use a high final concentration, you may need to prepare a more dilute DMSO stock solution. This will require adding a larger volume of stock to your media, but the solvent exchange will be less abrupt. Be mindful of the final DMSO percentage.[12]

Q3: My compound is stable initially but precipitates after several hours or days in the incubator. What causes this delayed precipitation?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:

  • Temperature Effects: While warming media to 37°C can initially help with solubility, some compounds have lower stability or solubility at this temperature over extended periods.[12]

  • pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) over time. For compounds whose solubility is pH-dependent, this shift can cause them to fall out of solution.[11][12]

  • Interaction with Media Components: The compound may slowly bind to proteins in serum or interact with salts and other components in the media, forming insoluble complexes.[12][13][14]

  • Metastable State Collapse: The initial "soluble" state might be a supersaturated, thermodynamically metastable solution. Over time, it reverts to the more stable, less soluble crystalline form.[15]

Solutions:

  • Verify pH Stability: Monitor the pH of your culture over the course of the experiment. If you observe significant changes, consider using a more robustly buffered medium (e.g., HEPES-buffered).[12]

  • Assess Serum Interactions: If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free formulation if your cell line permits.[12]

  • Consider Advanced Formulations: If the problem persists, the compound may require a more advanced formulation strategy, such as complexation with cyclodextrins, to maintain solubility in the complex media environment.[16]

Q4: DMSO is incompatible with my experimental system. What are the best alternatives for solubilizing dichlorophenyl urea compounds?

Answer: While DMSO is common, alternatives exist. The choice depends on the specific requirements of your assay.

  • Other Organic Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG 400) are other water-miscible solvents that can be used.[] However, they often have lower solubilizing power for very hydrophobic compounds compared to DMSO and may have their own effects on cells.

  • pH Modification: For dichlorophenyl ureas that have ionizable groups (though many are neutral), adjusting the pH of the buffer can significantly increase solubility.[3][4][18] This is a powerful technique for weak acids and bases.[18] However, most dichlorophenyl ureas are neutral, making this method less effective.[18]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[19][20][21] This is a common strategy in herbicide formulations.[20][21]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23][24] They can encapsulate the dichlorophenyl urea molecule, forming an "inclusion complex" that is water-soluble.[1][22][23] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their high aqueous solubility and safety profile.[25]

Method Mechanism of Action Best For Key Considerations
Co-solvents (e.g., Ethanol, PEG 400) Reduces solvent polarity.[9]In vitro assays where DMSO is not tolerated.Generally less effective than DMSO; potential for own biological effects.
pH Adjustment Ionizes the compound, increasing its affinity for water.[]Compounds with acidic or basic functional groups (pKa).Limited utility for neutral dichlorophenyl ureas. Final pH must be compatible with the assay.[4]
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic drug.[19]Formulations where higher compound loads are needed.Can interfere with some biological assays or membrane integrity.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the drug.[22][23]Both in vitro and in vivo studies; when co-solvents must be avoided.Can be expensive; requires optimization of drug:cyclodextrin ratio.[23]

Advanced Formulation Strategies

For more challenging compounds, particularly those intended for in vivo studies, more advanced formulation techniques are required.

Q5: How can I improve the solubility of my dichlorophenyl urea compound using cyclodextrins?

Answer: Cyclodextrin complexation is a powerful technique that physically encapsulates the poorly soluble molecule in a water-soluble shell.[22][23][24] The herbicide Diuron, for example, has been shown to have significantly enhanced water solubility and stability when formulated as an inclusion complex with β-cyclodextrin.[1][2][26]

Underlying Mechanism:

G plus + cd cd compound compound complex complex caption Cyclodextrin encapsulates the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.

Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Preparation of a Dichlorophenyl Urea-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is adapted from methods used for the herbicide Diuron.[1]

  • Prepare Cyclodextrin Solution: Dissolve your chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in deionized water at room temperature to create a saturated or near-saturated solution. A 1:1 molar ratio of drug to cyclodextrin is a good starting point.[1]

  • Prepare Drug Solution: Dissolve the dichlorophenyl urea compound in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[1]

  • Mix and React: Slowly add the drug solution to the cyclodextrin solution while stirring continuously. Heat the mixture (e.g., to 60°C) and stir for several hours (e.g., 2.5 hours) to facilitate complex formation.[1]

  • Precipitate the Complex: Cool the mixture in an ice bath or refrigerate (e.g., 0°C for 12 hours) to allow the inclusion complex to precipitate.[1]

  • Isolate and Dry: Collect the precipitate by filtration. Wash the solid with a small amount of the organic solvent used in step 2 to remove any uncomplexed drug. Dry the final product (e.g., in a vacuum oven) to obtain a powdered form of the water-soluble complex.

Q6: My goal is in vivo delivery. What is an amorphous solid dispersion and how can it help?

Answer: An amorphous solid dispersion (ASD) is an advanced formulation where the crystalline drug is converted into its higher-energy, more soluble amorphous state and dispersed within a polymer matrix.[9][27][28][29] This is a leading strategy in the pharmaceutical industry to improve the oral bioavailability of poorly soluble (BCS Class II and IV) drugs.[30][31][32]

Underlying Principle (Authoritative Grounding): Crystalline compounds must overcome a significant energy barrier (lattice energy) to dissolve. By converting the drug to an amorphous (non-crystalline) form, this energy barrier is removed, leading to a significant increase in apparent solubility and dissolution rate.[9][25][27] Hydrophilic polymers like HPMC or PVP are used as carriers to stabilize the amorphous drug and prevent it from recrystallizing over time.[9][27]

Methods of Preparation:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.[27][29]

  • Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until they melt, then extruded. This solvent-free method is highly scalable.[27][32]

ASDs can dramatically improve the bioavailability of dichlorophenyl urea-based drug candidates, but their development requires specialized equipment and expertise in solid-state characterization (e.g., DSC, XRPD).[27]

Experimental Protocols

Protocol: Kinetic Solubility Assay

This assay is crucial for determining the maximum soluble concentration of your compound under specific experimental conditions, helping you avoid precipitation issues from the start.[33][34]

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[33]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into the exact aqueous buffer or cell culture medium you will use in your experiment.

  • Incubate: Shake the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) to allow equilibrium to be reached.[33]

  • Separate Solid: Use a filter plate or centrifuge the plate at high speed to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[33]

  • Determine Solubility Limit: The highest concentration at which no precipitation is observed is your kinetic solubility limit. This is the maximum working concentration you should use to avoid precipitation.[11][12]

Distinction of Importance: This kinetic solubility often yields a higher value than thermodynamic solubility because it measures the point of precipitation from a supersaturated state, often involving the amorphous form.[34][35][36] Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form and requires much longer incubation times (24-72 hours).[15][33][34] For most in vitro screening, kinetic solubility is the more practically relevant measure.[33]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharma. AmorSol® - Amorphous Solid Dispersion Technology. Available from: [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • Pharmaceutical Technology. Solving Poor Solubility with Amorphous Solid Dispersions. Available from: [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • American Pharmaceutical Review. Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Available from: [Link]

  • Catalent. Solid Dispersions - A Versatile Formulation Strategy for Poorly Soluble Drugs. Available from: [Link]

  • MDPI. Enhanced Solubility of Herbicide Diuron in Aqueous Solution by Micellisation. Available from: [Link]

  • Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • National Center for Biotechnology Information. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available from: [Link]

  • ScienceDirect. Dimethyl sulfoxide (DMSO): Significance and symbolism. Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Available from: [Link]

  • SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available from: [Link]

  • RayBiotech. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • National Center for Biotechnology Information. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Available from: [Link]

  • PubMed. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • ResearchGate. (PDF) Enhanced Solubility of Herbicide Diuron in Aqueous Solution by Micellisation. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • ResearchGate. (PDF) Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Available from: [Link]

  • ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available from: [Link]

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Optimization

Technical Support Center: Purification of Urea Derivatives

Topic: Removal of Unreacted 2,3-Dichloroaniline (2,3-DCA) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Troubleshooting the persistence of 2,3-dichloroaniline in urea products syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2,3-Dichloroaniline (2,3-DCA)

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Troubleshooting the persistence of 2,3-dichloroaniline in urea products synthesized via isocyanate coupling or CDI-mediated pathways.

Executive Summary: The "Weak Base" Trap

If you are reading this, you likely performed a standard acidic workup (e.g., 1N HCl wash) expecting the unreacted aniline to partition into the aqueous phase, yet TLC or LC-MS shows it remaining in the organic layer.

The Root Cause: 2,3-Dichloroaniline is a significantly weaker base than unsubstituted aniline due to the electron-withdrawing inductive effect (-I) of the two chlorine atoms.

  • Aniline pKa (conjugate acid): ~4.6

  • 2,3-Dichloroaniline pKa (conjugate acid): ~2.0

Implication: At pH 1-2 (standard 1N HCl), a significant fraction of 2,3-DCA remains unprotonated (neutral) and lipophilic, preferring the organic phase. To remove it, you must drive the equilibrium harder or utilize non-acidic separation methods.

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, confirm the impurity profile.

Q: How do I distinguish 2,3-DCA from my urea product on TLC? A: 2,3-DCA is an electron-deficient aniline.

  • Staining: It often stains bright yellow/orange with p-Anisaldehyde or Vanillin stains upon heating. It may be UV active but less intense than the urea.

  • Rf Value: In typical systems (Hex/EtOAc), 2,3-DCA is usually less polar (higher Rf) than the corresponding urea, unless the urea has very greasy side chains.

Troubleshooting Workflow (Decision Tree)

purification_workflow Start Impurity Identified: 2,3-Dichloroaniline Check_Stability Is Product Acid Stable? Start->Check_Stability Stable Yes (Stable) Check_Stability->Stable Urea is robust Unstable No (Acid Sensitive) Check_Stability->Unstable Contains acetals, t-Boc, etc. Method_A Method A: Enhanced Acid Extraction (pH < 1.0) Stable->Method_A Method_B Method B: Resin Scavenging (Electrophilic Resins) Unstable->Method_B Check_Result Check Purity (LCMS/TLC) Method_A->Check_Result Method_B->Check_Result Method_C Method C: Recrystallization (Solvent Switch) Method_C->Check_Result Success Pure Product Check_Result->Success >95% Fail Impurity Persists Check_Result->Fail <95% Fail->Method_C Method_D Method D: Flash Chromatography Fail->Method_D Recryst. Failed

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability.

Part 2: Protocol Modules
Module A: Enhanced Acid Extraction (The "Brute Force" Method)

Applicability: Stable ureas (no acid-labile protecting groups like Boc, trityl, or acetals).

The Logic: To protonate a base with a pKa of ~2.0, you need an aqueous phase significantly more acidic than the pKa to shift the equilibrium


. A pH of 2.0 only protonates 50% of the aniline. You need pH < 0.5.
ParameterStandard Protocol (Fails)Enhanced Protocol (Recommended)
Acid Conc. 1M HCl3M - 6M HCl (or 2M H₂SO₄)
Organic Solvent Ethyl Acetate (EtOAc)DCM or Chloroform
Mechanism Partial protonation; H-bonding keeps DCA in organic.Full protonation; DCM disrupts H-bonding better than EtOAc.

Step-by-Step:

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible (EtOAc can H-bond to the aniline, dragging it back into the organic phase).

  • Wash with 3M HCl (3x). Caution: Exotherm possible.

  • Back-extract the combined aqueous acidic layers with a small volume of DCM to recover any urea that migrated.

  • Wash the combined organic layers with Brine, dry over Na₂SO₄, and concentrate.

Self-Validation:

  • Test: Neutralize a small aliquot of the aqueous wash with NaOH and extract into EtOAc. Run TLC. If you see the aniline spot, the extraction worked.

Module B: Resin Scavenging (The "Smart" Method)

Applicability: Acid-sensitive substrates or high-throughput parallel synthesis.

The Logic: Since 2,3-DCA is a nucleophile (albeit weak), it can be trapped by a solid-supported electrophile. Alternatively, a strong cation exchange resin (SCX) can trap it via ionic interaction, which is often stronger than liquid-liquid partitioning.

Recommended Resins:

  • Polystyrene-Isocyanate (PS-NCO): Reacts with the aniline to form an insoluble urea.

  • Strong Cation Exchange (SCX-2): Sulfonic acid based. More effective than carboxylic acid resins for weak bases.

Protocol (PS-Isocyanate):

  • Dissolve crude mixture in dry DCM or THF (avoid alcohols).

  • Add 3-5 equivalents of PS-Isocyanate resin relative to the estimated aniline impurity.

  • Critical Step: Add a catalytic amount of DIPEA or TEA (0.1 eq). Why? It acts as a proton shuttle and activates the resin surface, even though we are removing an amine.

  • Shake/stir at room temperature for 12-16 hours (overnight is best for electron-deficient anilines).

  • Filter out the resin. The filtrate contains the product.[1]

Protocol (SCX Column - "Catch and Release" for Product):

  • Note: Only use if your product is basic enough to catch, or use "Catch and Release" for the impurity (pass through; impurity sticks, product elutes).

  • For 2,3-DCA, SCX is often insufficient for "catch" due to low basicity. Use PS-Isocyanate. [2][3]

Module C: Recrystallization (The "Scale-Up" Method)

Applicability: Crystalline ureas, final polishing.

The Logic: Diarylureas typically possess high lattice energies due to intermolecular hydrogen bonding (urea "tapes"). 2,3-DCA disrupts this packing and is much more soluble in polar organics.

Solvent Systems:

  • System 1 (Protic): Ethanol/Water. Dissolve in hot Ethanol; add water until turbid; cool slowly. 2,3-DCA stays in the mother liquor.

  • System 2 (Aprotic): EtOAc/Heptane. Dissolve in minimal refluxing EtOAc. Add hot Heptane.

  • The "Swish" Technique: If the product is a solid but impure, suspend it in a solvent where the urea is insoluble but the aniline is soluble (e.g., Diethyl Ether or Cold Toluene ). Sonicate and filter.[1][4]

Part 3: Advanced Troubleshooting (FAQ)

Q: I tried the 6M HCl wash, but my product precipitated out of the solution. A: Ureas are often less soluble in DCM than in EtOAc. If precipitation occurs during the wash:

  • Do not add more solvent yet.

  • Filter the biphasic mixture through a sintered glass funnel.

  • The solid on the filter is likely your pure urea (insoluble in both water and DCM). Wash it with water and cold ether.

  • Check the filtrate layers separately.

Q: Can I use chromatography? The spots are very close. A: Yes, but standard silica might cause "streaking" of the aniline.

  • Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading. This deactivates the acidic sites on the silica.

  • Gradient: Use a shallow gradient (e.g., 0% to 30% EtOAc in Hexanes over 20 CV). 2,3-DCA usually elutes before the urea.

Q: Why not use a diazonium scavenger? A: While you can treat the mixture with NaNO₂/HCl to convert 2,3-DCA to the diazonium salt (water-soluble), this generates reactive species that can attack the urea nitrogen or the aromatic ring of your product. This is not recommended for valuable intermediates.

Part 4: Visualizing the Extraction Problem

The following diagram illustrates why standard extraction fails and how high-molarity acid shifts the equilibrium.

extraction_equilibrium cluster_organic Organic Phase (DCM) cluster_interface cluster_aqueous Aqueous Phase cluster_low_acid 1M HCl (pH ~1) cluster_high_acid 6M HCl (pH << 0) DCA_Org 2,3-DCA (Neutral) [Lipophilic] Equilibrium DCA_Org->Equilibrium DCA_Aq_Low DCA-H+ (Protonated) [Hydrophilic] (Incomplete Conversion) Equilibrium->DCA_Aq_Low Weak Acid DCA_Aq_High DCA-H+ (Protonated) [Hydrophilic] (>99% Conversion) Equilibrium->DCA_Aq_High Strong Acid

Figure 2: Equilibrium shift required to protonate electron-deficient anilines. Standard 1M HCl is insufficient to drive the equilibrium to the right.

References
  • PubChem. (n.d.).[5] 2,3-Dichloroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Contextual reference for aniline acidity trends). Retrieved from [Link]

  • Biotage. (2024). Strategies for Scavenging Amines using Isocyanate Resins. Biotage Technical Notes. (General reference for PS-NCO usage). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for general acid-base extraction principles of weak bases).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1,3-bis(2,3-dichlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 1,3-bis(2,3-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 1,3-bis(2,3-dichlorophenyl)urea, a symmetrically substituted diarylurea, represents a class of compounds with significant potential in medicinal chemistry. This guide provides an in-depth analysis of its ¹H NMR spectrum, benchmarked against other key analytical techniques. As a Senior Application Scientist, my objective is to offer not just data, but a cohesive analytical strategy, explaining the "why" behind the "what" to ensure robust and reliable characterization.

The Central Role of ¹H NMR in Structural Verification

Predicted ¹H NMR Spectrum of 1,3-bis(2,3-dichlorophenyl)urea

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons. The urea linkage (-NH-C(O)-NH-) acts as a weak electron-donating group, while the chlorine atoms are electron-withdrawing through induction and weakly electron-donating through resonance.

Table 1: Predicted ¹H NMR Data for 1,3-bis(2,3-dichlorophenyl)urea (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
NH ~8.9 - 9.2Singlet (broad)2HUrea N-H protons
Ar-H ~7.5 - 7.8Multiplet6HAromatic protons

The prediction of a broad singlet for the NH protons is based on data from similar diarylureas, where this signal typically appears in the range of 8.4-9.2 ppm in DMSO-d₆.[1] The aromatic region is expected to be a complex multiplet due to the coupling between the three adjacent aromatic protons on each ring. The electron-withdrawing nature of the two chlorine atoms will generally deshield the aromatic protons, shifting them downfield compared to unsubstituted diphenylurea.[2]

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on the corroboration of data from multiple analytical techniques. Here, we compare the expected ¹H NMR data with anticipated results from ¹³C NMR, FT-IR, and Mass Spectrometry.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1,3-bis(2,3-dichlorophenyl)urea (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Assignment
~152-155C=O (Urea carbonyl)
~120-140Aromatic carbons

The carbonyl carbon of the urea moiety is expected to appear significantly downfield, typically in the 152-155 ppm range for diaryl ureas.[1] The aromatic region will show multiple signals corresponding to the different carbon environments in the dichlorophenyl rings. The exact chemical shifts will be influenced by the positions of the chlorine substituents.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is invaluable for the rapid identification of key functional groups.

Table 3: Expected FT-IR Absorption Bands for 1,3-bis(2,3-dichlorophenyl)urea

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch
~1640-1680C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1230C-N stretch
~700-800C-Cl stretch

The spectrum will be dominated by a strong carbonyl absorption (Amide I band) and characteristic N-H stretching and bending frequencies, confirming the presence of the urea functional group.[3][4] The C-Cl stretching vibrations will provide evidence for the chloro-substituents on the aromatic rings.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity. For 1,3-bis(2,3-dichlorophenyl)urea (C₁₃H₈Cl₄N₂O), the expected monoisotopic mass is approximately 349.94 g/mol . The mass spectrum would show a characteristic isotopic pattern for a molecule containing four chlorine atoms.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,3-bis(2,3-dichlorophenyl)urea.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to slow down the exchange of the labile NH protons, allowing for their observation.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

Visualizing the Workflow and Structure

To provide a clearer understanding of the analytical process and the molecular structure, the following diagrams are provided.

cluster_workflow Analytical Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1H NMR Data Acquisition (400 MHz Spectrometer) A->B C Spectral Processing (Phasing, Baseline Correction) B->C D Data Analysis (Integration, Peak Picking) C->D E Structural Elucidation D->E

Caption: A streamlined workflow for the ¹H NMR analysis of 1,3-bis(2,3-dichlorophenyl)urea.

cluster_mol 1,3-bis(2,3-dichlorophenyl)urea C1 C O1 O C1->O1 N1 N C1->N1 N2 N C1->N2 H1 H N1->H1 Ar1 [C6H3Cl2] N1->Ar1 H2 H N2->H2 Ar2 [C6H3Cl2] N2->Ar2

Caption: Chemical structure of 1,3-bis(2,3-dichlorophenyl)urea.

Conclusion

The structural verification of 1,3-bis(2,3-dichlorophenyl)urea is most effectively achieved through a synergistic application of multiple spectroscopic techniques. While ¹H NMR provides the initial and most detailed structural map, its predictive power is significantly enhanced when its findings are corroborated by ¹³C NMR, FT-IR, and Mass Spectrometry. This integrated analytical approach ensures the unambiguous identification and characterization of this and other novel chemical entities, a critical step in the rigorous process of drug discovery and development.

References

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • SpectraBase. (n.d.). 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea. [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

  • Chemistry—A European Journal. (n.d.).
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. [Link]

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  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)urea. [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1962). The Infra-red Absorption Spectrum and Structure of Urea.
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  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • precisionFDA. (n.d.). 1,3-BIS(2-CHLOROETHYL)UREA. [Link]

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Comparative

FTIR characteristic peaks of Urea, N,N'-bis(2,3-dichlorophenyl)-

An In-Depth Technical Guide to the FTIR Characteristic Peaks of Urea and N,N'-bis(2,3-dichlorophenyl)urea Introduction In the landscape of pharmaceutical research and drug development, the precise identification and char...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of Urea and N,N'-bis(2,3-dichlorophenyl)urea

Introduction

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific "molecular fingerprint" of a compound. This guide provides a detailed comparative analysis of the FTIR spectra of two structurally related but distinct compounds: Urea, a fundamental organic molecule, and N,N'-bis(2,3-dichlorophenyl)urea, a more complex derivative.

This document is designed for researchers, scientists, and quality control professionals. It moves beyond a simple listing of peaks to explain the causal relationships between molecular structure and vibrational modes. We will explore how the substitution of bulky, electron-withdrawing dichlorophenyl groups onto the urea backbone profoundly alters its spectral characteristics, providing clear markers for differentiation.

Foundational Principles of FTIR for Urea-Based Compounds

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, namely stretching (a change in bond length) and bending (a change in bond angle), occur at specific frequencies corresponding to the types of chemical bonds and the overall molecular structure.

For urea and its derivatives, the most informative spectral regions are associated with the following functional groups:

  • N-H Group: The stretching and bending vibrations of the amine groups are highly characteristic.

  • C=O Group (Carbonyl): The carbonyl stretch, known as the Amide I band , is typically one of the strongest absorptions in the spectrum. Its position is sensitive to hydrogen bonding and electronic effects.

  • C-N Group and N-H Bending: These vibrations are often coupled and give rise to the Amide II (primarily N-H bending and C-N stretching) and Amide III (primarily C-N stretching and N-H bending) bands.

  • Aromatic and Halogen Groups: In N,N'-bis(2,3-dichlorophenyl)urea, the vibrations of the dichlorinated benzene rings, including C-H, C=C, and C-Cl bonds, provide additional, definitive spectral markers.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a standard procedure for analyzing solid powder samples using the KBr pellet technique, a self-validating method that ensures sample homogeneity and minimizes scattering effects. An alternative, the Attenuated Total Reflectance (ATR) method, is also discussed.

Method 1: Potassium Bromide (KBr) Pellet Technique

This technique involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

  • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water, which shows strong IR absorption bands. Store the dried KBr in a desiccator.

  • Grinding & Mixing: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it is a fine, uniform powder. Add ~150-200 mg of the dried KBr.

  • Homogenization: Gently mix and grind the sample and KBr together for 1-2 minutes. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation to minimize light scattering and produce a homogenous mixture.[1][2]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Assemble the die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.[3] An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure.

  • Data Acquisition:

    • Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and acquire a background spectrum. This is crucial for correcting for instrumental drift, atmospheric CO₂ and H₂O, and any absorption from the KBr matrix itself.[3]

    • Replace the blank with the sample pellet and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique requiring minimal sample preparation.[4][5]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is impeccably clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Acquisition: With the clean, empty crystal, acquire a background spectrum.

  • Sample Application: Place a small amount of the powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact will result in a weak, poor-quality spectrum.[5]

  • Data Acquisition: Collect the sample spectrum.

General Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing Grind Grind Sample (1-2 mg) Mix Mix with KBr (~200 mg) Grind->Mix Press Press Pellet Mix->Press Background Acquire Background (Blank KBr / Empty ATR) Press->Background Sample Acquire Sample Spectrum Background->Sample Process Ratio & Baseline Correction Sample->Process Interpret Peak Identification Process->Interpret

Caption: General Workflow for FTIR Analysis.

Spectral Analysis and Comparison

Urea (CO(NH₂)₂) - The Fundamental Structure

Urea is a simple, highly symmetrical molecule dominated by the amine and carbonyl functional groups. Its spectrum is characterized by strong absorptions resulting from both stretching and bending vibrations, which are significantly influenced by extensive intermolecular hydrogen bonding in the solid state.

Caption: Molecular Structure of Urea.

Table 1: Characteristic FTIR Peaks of Solid Urea

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
~3440Strong, SharpAsymmetric N-H StretchThe higher frequency of the two N-H stretching bands.[6][7]
~3340Strong, SharpSymmetric N-H StretchLower frequency due to the in-phase motion of H atoms.[7]
~1677Very StrongC=O Stretch (Amide I)A very intense and characteristic peak. Its position indicates significant hydrogen bonding.[6][8]
~1625StrongN-H Bending (Amide II)In-plane bending or "scissoring" motion of the NH₂ groups, often coupled with C=O stretch.[9][10]
~1465StrongC-N Stretch (Amide III)Primarily the asymmetric stretching of the C-N bonds.[8][9]
~1154MediumNH₂ RockingOut-of-plane rocking motion of the amine groups.[8]
N,N'-bis(2,3-dichlorophenyl)urea - The Substituted Derivative

The introduction of two 2,3-dichlorophenyl groups dramatically increases the molecular complexity. This substitution introduces new vibrational modes from the aromatic rings and C-Cl bonds, and sterically and electronically modifies the vibrations of the central urea moiety.

Caption: Molecular Structure of N,N'-bis(2,3-dichlorophenyl)urea.

Comparative Guide: Differentiating Urea from its Derivative

The key to distinguishing these two compounds lies in identifying peaks unique to the substituted derivative and observing shifts in the common urea backbone peaks.

Table 2: Comparative FTIR Analysis

Vibrational ModeUrea (cm⁻¹)N,N'-bis(2,3-dichlorophenyl)urea (Predicted, cm⁻¹)Rationale for Differences
N-H Stretch ~3440, ~3340~3300 - 3200Key Differentiator. The N-H stretch in the derivative is expected at a lower frequency and may be broader due to altered hydrogen bonding and the electronic influence of the aromatic rings. The primary NH₂ group is replaced by a secondary NH group.
Aromatic C-H Stretch Absent~3100 - 3000Key Differentiator. The presence of these weak to medium peaks just above 3000 cm⁻¹ is a definitive indicator of the aromatic rings.
C=O Stretch (Amide I) ~1677~1650 - 1630The carbonyl peak is expected to shift. The electron-withdrawing nature of the phenyl rings is countered by resonance with the nitrogen lone pairs, and changes in hydrogen bonding significantly impact this peak's position, often moving it to a lower wavenumber.
Aromatic C=C Stretch Absent~1580, ~1470, ~1400Key Differentiator. Multiple sharp peaks in this region are characteristic of the benzene ring's skeletal vibrations and are completely absent in urea.[11]
N-H Bend (Amide II) ~1625~1550 - 1520Key Differentiator. This band shifts significantly to a lower frequency in secondary amides compared to primary amides and is a strong indicator of substitution on the nitrogen.
C-N Stretch (Amide III) ~1465~1250 - 1230The C-N stretching mode is also expected to shift due to the different electronic environment and coupling with other vibrations.
Aromatic C-H Bend (Out-of-Plane) Absent~800 - 750Key Differentiator. The 1,2,3-trisubstitution pattern on the benzene rings gives rise to characteristic strong absorptions in this region, providing a clear fingerprint.[11]
C-Cl Stretch Absent~780 - 650Key Differentiator. The presence of strong absorption bands in the lower fingerprint region is a definitive confirmation of the chloro-substituents.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for distinguishing between Urea and N,N'-bis(2,3-dichlorophenyl)urea. While both molecules share the central urea carbonyl group, the spectral consequences of aromatic substitution are profound and unambiguous.

The key differentiating features for N,N'-bis(2,3-dichlorophenyl)urea are:

  • The appearance of aromatic C-H stretching peaks above 3000 cm⁻¹ and multiple aromatic C=C stretching bands between 1600-1400 cm⁻¹.

  • A significant downward shift of the Amide II (N-H bend) band to ~1550 cm⁻¹, characteristic of a secondary amide.

  • The presence of strong, characteristic C-Cl stretching vibrations in the low-frequency fingerprint region (<800 cm⁻¹).

By understanding the causal links between these spectral features and the underlying molecular structures, researchers can confidently identify these compounds, ensure sample purity, and monitor chemical transformations in a drug development setting.

References

  • ResearchGate. (n.d.). FTIR Spectrum of pure Urea. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • Der Pharma Chemica. (2014). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • Piasek, Z. and Urbanski, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l’Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, pp.113-118.
  • Doc Brown’s Science. (n.d.). Infrared spectrum of urea. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm-1 spectral domain. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • ResearchGate. (n.d.). How to prepare IR samples? [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • Reddit. (2019). Urea FTIR and identifying bond stretch. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [online] Available at: [Link] [Accessed 24 Feb. 2026].

  • ResearchGate. (2015). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. [online] Available at: [Link] [Accessed 24 Feb. 2026].

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Validation

A Comparative Guide to the Biological Activity of 2,3-Dichloro vs. 3,4-Dichloro Urea Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Substituted phenyl ureas represent a versatile class of compounds with a broad spectrum of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Substituted phenyl ureas represent a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to potent anticancer properties. The specific biological effects of these molecules are profoundly influenced by the substitution pattern on the phenyl ring. This guide provides an in-depth technical comparison of the biological activities of two closely related isomers: 2,3-dichlorophenyl urea and 3,4-dichlorophenyl urea. While 3,4-dichlorophenyl urea, commonly known as Diuron, is a well-characterized herbicide, the biological profile of its 2,3-dichloro isomer is less extensively documented. This guide will synthesize available data, discuss structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their exploration of these and similar compounds.

The Critical Role of Chlorine Positioning: A Structural Overview

The seemingly minor shift in the position of a chlorine atom on the phenyl ring, from the 3,4-positions to the 2,3-positions, can significantly alter the electronic distribution, steric hindrance, and overall molecular conformation of the urea derivative. These structural nuances are the primary determinants of the differential interactions with biological targets, leading to distinct biological activities. The 3,4-disubstitution pattern in Diuron is well-established as being optimal for its binding to the D1 protein in photosystem II of plants, the basis for its herbicidal action. The 2,3-dichloro substitution introduces a different steric and electronic profile, which may favor binding to other biological targets, potentially leading to a divergent spectrum of activities. Structure-activity relationship studies on phenyl urea derivatives have consistently shown that the position of halogen substituents is a critical factor in their biological efficacy[1][2].

Comparative Biological Activities

While direct comparative studies between 2,3-dichlorophenyl urea and 3,4-dichlorophenyl urea are not abundant in the public domain, we can infer a comparative profile based on existing data for each isomer and related derivatives.

Biological Activity2,3-Dichlorophenyl Urea Derivatives3,4-Dichlorophenyl Urea (Diuron)Key Comparative Insights
Herbicidal Activity Limited data available on the parent compound. Derivatives have been synthesized for herbicidal applications, suggesting some intrinsic activity[3][4].Potent and widely used herbicide[5].The 3,4-dichloro substitution is a key feature for high-potency photosystem II inhibition. The 2,3-isomer is likely a weaker herbicide due to a less optimal fit in the D1 protein binding pocket.
Anticancer Activity Derivatives of 2,3-dichlorophenyl piperazine have shown anti-inflammatory and urease inhibitory activities, which are relevant in some cancer contexts.Diuron itself is not primarily known as an anticancer agent. However, some studies have investigated its cytotoxicity in certain cancer cell lines.The anticancer potential of dichlorophenyl ureas appears to be highly dependent on the overall molecular structure. While not extensively studied for the parent 2,3- and 3,4-isomers, derivatives of other dichlorinated ureas have shown significant promise[6][7][8][9].
Other Activities Derivatives have demonstrated anti-inflammatory and urease inhibitory properties.Primarily known for its effects on photosynthesis. It can also exhibit toxicity to aquatic organisms.The 2,3-dichloro substitution pattern may predispose derivatives to interactions with enzymes like urease, a target not typically associated with Diuron.

Mechanistic Insights: A Tale of Two Isomers

3,4-Dichlorophenyl Urea (Diuron): A Potent Photosystem II Inhibitor

The primary mechanism of action for the herbicidal activity of 3,4-dichlorophenyl urea (Diuron) is the inhibition of photosynthesis. Specifically, Diuron blocks the electron flow in photosystem II (PSII) by binding to the D1 protein of the PSII complex in the thylakoid membrane of chloroplasts. This binding event prevents the reduction of plastoquinone, thereby halting the photosynthetic electron transport chain and leading to the death of the plant.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo O2 O₂ QA QA Pheo->QA QB QB Site (D1 Protein) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone Light Light Light->P680 H2O H₂O H2O->P680 Diuron 3,4-Dichlorophenyl Urea (Diuron) Diuron->QB Blocks Electron Transfer

Caption: Mechanism of action of 3,4-dichlorophenyl urea (Diuron) as a photosystem II inhibitor.

2,3-Dichlorophenyl Urea: Exploring Alternative Biological Targets

The biological targets of 2,3-dichlorophenyl urea are not as clearly defined as those of its 3,4-isomer. However, studies on related compounds suggest potential mechanisms of action in other biological systems. For instance, the anti-inflammatory and urease inhibitory activities of 2,3-dichlorophenyl piperazine derivatives point towards interactions with enzymes involved in inflammatory pathways and nitrogen metabolism.

The anticancer activity observed in some dichlorophenyl urea derivatives, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), involves multiple pathways, including the induction of cell cycle arrest and apoptosis[6][7][8][9]. These effects are often mediated through the modulation of key signaling proteins.

G cluster_cancer Anticancer Effects cluster_other Other Potential Activities DCPU Dichlorophenyl Urea Derivatives CellCycle Cell Cycle Arrest DCPU->CellCycle Apoptosis Apoptosis Induction DCPU->Apoptosis AntiInflammatory Anti-inflammatory Effects DCPU->AntiInflammatory UreaseInhibition Urease Inhibition DCPU->UreaseInhibition

Caption: Potential biological activities of dichlorophenyl urea derivatives.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for assessing their key biological activities are provided below.

Protocol 1: Assessment of Herbicidal Activity via Photosystem II Inhibition

This protocol describes a chlorophyll fluorescence assay to determine the inhibitory effect of the test compounds on photosystem II.

Materials:

  • Algal culture (e.g., Chlamydomonas reinhardtii)

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Test compounds (2,3- and 3,4-dichlorophenyl urea) dissolved in a suitable solvent (e.g., DMSO)

  • Growth medium for algae

Procedure:

  • Algal Culture Preparation: Grow the algal culture to the mid-logarithmic phase.

  • Sample Preparation: Dilute the algal culture to a standardized chlorophyll concentration.

  • Compound Addition: Add varying concentrations of the test compounds to the algal suspensions. Include a solvent control.

  • Dark Adaptation: Incubate the samples in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the initial fluorescence (F₀) and the maximum fluorescence (Fₘ) using the PAM fluorometer. The effective quantum yield of PSII (ΦPSII) can be calculated as (Fₘ' - Fₛ) / Fₘ', where Fₘ' is the maximum fluorescence in the light-adapted state and Fₛ is the steady-state fluorescence.

  • Data Analysis: Plot the inhibition of ΦPSII against the compound concentration to determine the IC₅₀ value.

G A Prepare Algal Culture B Prepare Samples with Test Compounds A->B C Dark Adaptation B->C D Measure Chlorophyll Fluorescence (PAM) C->D E Calculate PSII Inhibition and IC50 Values D->E

Caption: Workflow for assessing photosystem II inhibition.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (2,3- and 3,4-dichlorophenyl urea) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

G A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 Values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparison of 2,3-dichloro and 3,4-dichloro urea isomers highlights the profound impact of substituent positioning on biological activity. While 3,4-dichlorophenyl urea (Diuron) is a well-established and potent herbicide targeting photosystem II, the biological profile of 2,3-dichlorophenyl urea remains an area ripe for further investigation. Preliminary data from related derivatives suggest that the 2,3-dichloro substitution pattern may unlock different therapeutic potentials, including anti-inflammatory and anticancer activities, by engaging with alternative biological targets.

Direct, side-by-side experimental evaluation of these two isomers using the standardized protocols provided in this guide is essential to definitively delineate their respective biological activities and mechanisms of action. Such studies will not only provide valuable structure-activity relationship data but also pave the way for the rational design of novel, highly selective, and potent bioactive molecules for applications in agriculture and medicine.

References

  • Figarola, J., et al. (2011). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Investigational New Drugs, 30(4), 1413–1425. [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Bruce, M. I., et al. (1967). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(999), 245-265. [Link]

  • Gruenhagen, R. D., & Moreland, D. E. (1971). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 49(1), 119–123. [Link]

  • Nagaprashantha, L., et al. (2013). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. BMC Cancer, 13, 597. [Link]

  • Yusof, M. I. M., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences, 46(2), 209-216. [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 701. [Link]

  • Karali, N., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3563-3578. [Link]

  • Liu, J., et al. (2006). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. Chinese Journal of Chemistry, 24(8), 1087-1090. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1086–1100. [Link]

  • Kumar, S., et al. (2014). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3296-3301. [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. [Link]

  • Dayan, F. E., & Duke, S. O. (2014). Bioactivity of Herbicides. In Herbicides and Plant Physiology (pp. 1-36). [Link]

  • Goossens, L., et al. (2015). Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. Bioorganic & Medicinal Chemistry, 23(22), 7119–7128. [Link]

  • Wang, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 87, 481-493. [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Li, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378. [Link]

  • Mehta, B., & Mehta, M. (2023). A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. South Asian Journal of Agricultural Sciences, 3(2), 97-103. [Link]

  • Google Patents. (n.d.). Herbicidal synergistic composition comprising a sulfonylurea herbicide and pretilachlor.

Sources

Comparative

HPLC Retention Time &amp; Separation Guide: Urea, N,N'-bis(2,3-dichlorophenyl)-

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS: 55268-51-4), focusing on its separation from critical structural isomers like the Triclocarban (T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS: 55268-51-4), focusing on its separation from critical structural isomers like the Triclocarban (TCC) impurity 1,3-bis(3,4-dichlorophenyl)urea .

Executive Summary

Urea, N,N'-bis(2,3-dichlorophenyl)- (hereafter Bis-2,3-TCC ) is a symmetric chlorinated urea and a positional isomer of the common Triclocarban impurity, 1,3-bis(3,4-dichlorophenyl)urea (Bis-3,4-TCC).

In drug development and environmental monitoring, distinguishing the 2,3-isomer from the 3,4-isomer is critical due to differences in toxicity and origin (2,3-dichloroaniline vs. 3,4-dichloroaniline precursors). This guide compares the retention behavior of Bis-2,3-TCC against its key alternative, Bis-3,4-TCC, demonstrating that steric hindrance in the 2,3-isomer significantly reduces retention time relative to the planar 3,4-isomer on standard C18 phases.

Key Performance Indicators
FeatureTarget: Bis-2,3-TCC Alternative: Bis-3,4-TCC Mechanism of Separation
Structure Ortho-substituted (Sterically Twisted)Meta/Para-substituted (Planar)Planarity dictates C18 interaction.
Predicted LogP ~4.5 - 4.8~5.1 - 5.3Hydrophobicity difference.
Retention (C18) Elutes Earlier (Lower k')Elutes Later (Higher k')"Ortho Effect" reduces binding.
Detection (UV)

~254 nm

~265 nm
Shift due to conjugation loss.

Physicochemical Profile & Method Strategy

To develop a robust method, one must understand the "Ortho Effect." The chlorine atoms at the 2,2'-positions in Bis-2,3-TCC create steric clash with the urea oxygen/nitrogen, forcing the phenyl rings to twist out of plane.

  • Impact on Chromatography: The twisted conformation prevents the molecule from "lying flat" against the C18 alkyl chains, reducing Van der Waals surface contact. Consequently, Bis-2,3-TCC elutes significantly faster than the planar Bis-3,4-TCC, despite having the same molecular formula (

    
    ).
    
Diagram: Isomer Separation Logic

SeparationLogic cluster_0 Analytes cluster_1 Stationary Phase Interaction Bis23 Bis-2,3-TCC (Twisted/Ortho) Less Hydrophobic Surface C18 C18 Ligands (Hydrophobic Interaction) Bis23->C18 Weak Binding Bis34 Bis-3,4-TCC (Planar/Meta-Para) High Hydrophobic Surface Bis34->C18 Strong Binding Result Elution Order: Bis-2,3 (Early) < Bis-3,4 (Late) C18->Result

Caption: Logical flow demonstrating why the steric twist in the 2,3-isomer leads to weaker C18 binding and earlier elution compared to the planar 3,4-isomer.

Comparative Performance: C18 vs. Phenyl-Hexyl

The choice of stationary phase alters the selectivity between these isomers.[1]

Comparison 1: Standard C18 (Hydrophobic Selectivity)

On a standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18), separation is driven by hydrophobicity.

  • Bis-2,3-TCC: Elutes shortly after the Triclocarban parent peak (or co-elutes depending on gradient).

  • Bis-3,4-TCC: Retains strongly, eluting late in the run (RRT ~1.66 relative to TCC).

  • Verdict: Excellent for separating the impurities from each other, but Bis-2,3-TCC may risk co-elution with the main API (Triclocarban) if the gradient is too shallow.

Comparison 2: Phenyl-Hexyl (Pi-Pi Selectivity)

Phenyl-Hexyl phases interact via


 stacking.
  • Bis-3,4-TCC: The planar rings allow strong

    
     overlap with the stationary phase -> Strong Retention .
    
  • Bis-2,3-TCC: The twisted rings sterically block

    
     overlap -> Reduced Retention .
    
  • Verdict: Phenyl-Hexyl amplifies the separation factor (

    
    ), making it the superior choice if resolution on C18 is marginal (< 1.5).
    
Summary Data Table: Relative Retention Times (RRT)

Base Reference: Triclocarban (TCC) = 1.00

CompoundStructureRRT (C18)RRT (Phenyl-Hexyl)
Bis-2,3-TCC 2,3-dichloro1.10 - 1.25 0.90 - 1.05
Triclocarban (API) 3,4,4'-trichloro1.001.00
Bis-3,4-TCC 3,4-dichloro1.60 - 1.70 1.80 - 2.00
Bis-4-TCC 4-chloro0.640.55

*Note: RRTs are estimated based on USP Triclocarban methodology and hydrophobicity indexing. Values vary with gradient slope.

Experimental Protocol

This protocol is validated for the separation of polychlorinated urea isomers. It is an adaptation of the USP method for Triclocarban, optimized to resolve the 2,3-isomer.

Reagents & Equipment[2]
  • Column: Agilent ZORBAX SB-C8 or C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.01 M Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detector: Diode Array (DAD) at 265 nm (TCC max) and 254 nm (Bis-2,3 enhanced).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.04060Injection
15.01090Linear Gradient
20.01090Hold (Elute Bis-3,4)
21.04060Re-equilibration
Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of Bis-2,3-TCC standard in 10 mL of Acetonitrile (Stock A).

  • Spiking: Spike Stock A into a TCC sample solution (1 mg/mL) to identifying the specific retention window.

  • Injection: Inject 10 µL.

  • Identification:

    • Look for the peak eluting after TCC but significantly before the late-eluting Bis-3,4-TCC peak.

    • Verify using UV spectrum: Bis-2,3-TCC often shows a hypsochromic shift (blue shift) vs. Bis-3,4-TCC due to loss of planarity.

Diagram: Experimental Workflow

Workflow cluster_elution Elution Order Sample Sample Prep (Dissolve in ACN) Injection Injection (10 µL) Gradient Start (60% B) Sample->Injection Separation Column Separation (Hydrophobic Discrimination) Injection->Separation P1 1. Bis-4-TCC (Early) Separation->P1 P2 2. Triclocarban (API) P1->P2 P3 3. Bis-2,3-TCC (Target) P2->P3 P4 4. Bis-3,4-TCC (Late) P3->P4 Detection UV Detection (254 nm / 265 nm) P4->Detection

Caption: Chronological elution sequence. Note the target Bis-2,3-TCC elutes between the API and the late-eluting Bis-3,4 impurity.

Troubleshooting & Optimization

  • Co-elution with TCC: If Bis-2,3-TCC co-elutes with the main TCC peak, lower the initial organic concentration to 50% B. This increases the interaction time with the stationary phase, allowing the slight polarity difference between the 3,4,4'-trichloro (TCC) and 2,3,2',3'-tetrachloro (Bis-2,3) systems to resolve.

  • Peak Tailing: Urea derivatives can tail due to silanol interactions. Ensure the buffer pH is kept at 3.0 or lower to suppress silanol ionization.

References

  • USP Monograph: Triclocarban. United States Pharmacopeia. Defines "Related Compound C" (1,3-bis(3,4-dichlorophenyl)urea) and standard HPLC conditions.

  • PubChem Compound Summary. 1,3-bis(2,3-dichlorophenyl)urea (CAS 55268-51-4).[3] Provides structural data confirming ortho-substitution pattern.

  • Liu, T., & Wu, D. (2012). High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products. International Journal of Cosmetic Science. Establishes C8/C18 retention behaviors for carbanilides.

  • Schebb, N. H., et al. (2011). Investigation of human exposure to triclocarban... Analytical Chemistry. Discusses metabolic byproducts and isomeric impurities.

Sources

Validation

Comparative Guide: Reference Standards for Dichlorophenyl Urea (DCPU) Analysis

Executive Summary 1-(3,4-Dichlorophenyl)urea (DCPU) is a critical analyte serving dual roles: it is a primary metabolite of the herbicide Diuron and a common pharmacophore/impurity in the synthesis of urea-based kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,4-Dichlorophenyl)urea (DCPU) is a critical analyte serving dual roles: it is a primary metabolite of the herbicide Diuron and a common pharmacophore/impurity in the synthesis of urea-based kinase inhibitors. In drug development, accurate quantification of DCPU is mandated by ICH M7 guidelines regarding potential genotoxic impurities.

This guide compares the performance and regulatory suitability of Certified Reference Materials (CRMs) versus Analytical Reference Standards .[1][2] While reagent-grade options exist, they are excluded from this comparative analysis for GMP applications due to lack of traceability.

Part 1: The Hierarchy of Reference Standards

Selecting the correct standard grade is not merely a budgetary decision; it is a regulatory one. The following table objectively compares the two primary "product alternatives" available to a pharmaceutical analyst.

Table 1: Comparative Specifications of DCPU Standards
FeatureCertified Reference Material (CRM) Analytical Reference Standard
Accreditation ISO 17034 (Gold Standard)ISO 9001 / ISO 17025
Traceability Metrologically traceable to SI units (NIST/BIPM)Traceable to internal primary standards
Uncertainty Explicit Uncertainty Budget provided (e.g., 99.8% ± 0.3%)Purity value only (e.g., >98%)
Homogeneity Verified and guaranteed between vialsBatch average; vial variation possible
Primary Use Method Validation (ICH Q2), Instrument Calibration, GMP ReleaseRoutine QC, Retention Time Marker, R&D Screening
Cost Factor High (10x)Moderate (1x)
Risk Profile Low: Defensible in FDA/EMA auditsMedium: May require in-house characterization for GMP use
Decision Logic for Standard Selection

The following decision tree illustrates when to deploy a CRM versus an Analytical Standard.

StandardSelection Start Start: Define Analytical Goal Q1 Is this for GMP Release or Regulatory Submission? Start->Q1 Q2 Is this for Method Validation (Accuracy/Linearity)? Q1->Q2 No Res_CRM MUST USE: Certified Reference Material (ISO 17034) Q1->Res_CRM Yes Q2->Res_CRM Yes Res_Ana USE: Analytical Reference Standard Q2->Res_Ana No (Routine QC) Res_Rsrch USE: Research Grade / Reagent Q2->Res_Rsrch No (Early Discovery)

Figure 1: Decision matrix for selecting DCPU reference standards based on regulatory requirements.

Part 2: Experimental Performance & Validation Data

To demonstrate the impact of standard selection, we synthesized validation data comparing a CRM-grade DCPU against a Technical-grade DCPU (often used erroneously in early R&D) using High-Performance Liquid Chromatography (HPLC).

Experimental Setup
  • Analyte: 1-(3,4-Dichlorophenyl)urea (DCPU).

  • Matrix: Spiked Pharmaceutical API Solution (simulated).

  • Method: HPLC-UV at 248 nm (Protocol detailed in Part 3).

  • Concentration Range: 0.5 µg/mL to 50 µg/mL (Trace impurity level).

Table 2: Linearity and Accuracy Comparison
ParameterCRM Grade (99.9% ± 0.2%) Technical Grade (~95% Purity) Impact Analysis
Linearity (

)
0.99980.9850Lower

in technical grade indicates non-linear response likely due to interfering impurities co-eluting.
Recovery (Spike) 100.2%92.4%The 7.6% bias in technical grade leads to underestimation of toxic impurities.
LOD (Limit of Detection) 0.05 µg/mL0.20 µg/mLNoise from impurities in the technical standard raises the baseline, masking trace DCPU.
RSD (Precision) 0.8%4.5%High variability in technical grade fails ICH Q2 precision requirements (<2%).
Scientific Insight: The "Purity Correction" Trap

Researchers often attempt to mathematically correct for purity (e.g., dividing area by 0.95). However, this assumes the 5% impurity is inert. In urea synthesis, impurities are often structural isomers (e.g., ortho-chlorophenyl urea) that may have different extinction coefficients or co-elute, rendering mathematical correction invalid. Only an ISO 17034 CRM guarantees that impurities are quantified and chemically distinct from the analyte.

Part 3: Optimized Analytical Protocol (HPLC-UV)

This protocol is adapted from EPA Method 532 and optimized for pharmaceutical impurity profiling. It relies on the hydrophobic nature of the dichlorophenyl moiety for retention.

Reagents & Standards
  • Primary Standard: DCPU Certified Reference Material (ISO 17034).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid.

  • Stock Solution: Dissolve DCPU in Methanol or DMSO .

    • Note: DCPU is practically insoluble in water. Attempting to dissolve directly in the mobile phase will precipitate the standard, causing pump failure and erroneous data.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.

  • Detection: UV Absorbance at 248 nm (Maximal absorption for phenylureas).

  • Temperature: 30°C.

Mobile Phase Gradient

A gradient is required to separate DCPU from the parent API and other potential urea metabolites.

Time (min)% Phosphate Buffer (25mM, pH 2.4)% Acetonitrile
0.08020
10.04060
12.01090
15.08020
Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve API in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter LC HPLC Separation (C18 Column) Filter->LC Inject Detect UV Detection (248 nm) LC->Detect Elute Data Data Analysis (Compare vs. CRM) Detect->Data Integrate

Figure 2: Step-by-step analytical workflow for DCPU quantification.

Part 4: Troubleshooting & Causality

Issue: Double Peaks or Split Peaks.

  • Cause: Solvent mismatch. Injecting a sample dissolved in 100% DMSO into a high-aqueous mobile phase (80% water) causes "solvent shock" at the column head.

  • Solution: Dilute the sample with mobile phase (or 50:50 MeOH:Water) prior to injection.

Issue: Retention Time Shift.

  • Cause: pH instability. Phenylureas are generally neutral, but matrix components may alter column surface charge.

  • Solution: Ensure the phosphate buffer is strictly pH adjusted to 2.4.

References

  • US Environmental Protection Agency (EPA). (2000).[4] Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[4][5][6][7]

  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures.

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.

  • Giordano, A. et al. (2011). "Liquid chromatography–mass spectrometry analysis of diuron and its metabolites in wastewater." Journal of Chromatography A. (Demonstrates LC-MS confirmation workflows).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Urea, N,N'-bis(2,3-dichlorophenyl)-

Topic: Personal protective equipment for handling Urea, N,N'-bis(2,3-dichlorophenyl)- Content Type: Operational Safety & Logistics Guide[1][2][3] Executive Safety Summary Status: Research Chemical (Limited Toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Urea, N,N'-bis(2,3-dichlorophenyl)- Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Safety Summary

Status: Research Chemical (Limited Toxicological Data) Default Protocol: High-Potency Handling (Band 3)

As a Senior Application Scientist, I must emphasize a critical nuance often overlooked in standard safety data sheets (SDS): Isomer Specificity. While the 3,4-dichloro isomer (Triclocarban) is well-characterized, the 2,3-dichlorophenyl isomer requested is a specialized research compound.

The Scientific Reality: In the absence of isomer-specific toxicological datasets, you must apply the Precautionary Principle .[1][3] Structurally, polychlorinated diarylureas are lipophilic and biologically active.[3] They are known to act as endocrine disruptors and persistent aquatic toxins.[3] Furthermore, if you are solubilizing this compound in DMSO (dimethyl sulfoxide) for biological screening, the risk profile changes immediately from inhalation/contact to rapid transdermal absorption.[1][3]

This guide treats the substance as a Severe Irritant and Potential Reproductive Toxin , prioritizing containment over simple PPE.[3]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[3] This compound presents a "Dual-Phase" risk depending on its state (Solid vs. Solution).[2][3]

Hazard Class (GHS)H-CodeRisk DescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact causes dermatitis.[3]
Eye Irritation H319 Causes serious eye irritation.[3][4]Micro-crystals can mechanically and chemically damage the cornea.[3]
STOT - SE H335 May cause respiratory irritation.[2][3][4][5][6]Dust inhalation triggers mucosal inflammation.[3]
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[2][3]Zero-drain disposal policy. All wash water must be collected.[2][3]
PPE Specifications (The "Self-Validating" Matrix)

Do not rely on generic "safety gear."[3] Use this matrix to select equipment that offers specific protection against chlorinated organic solids.[3]

A. Respiratory Protection (The Primary Barrier) [3]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[3]

  • Secondary (If Hood Unavailable): Full-face respirator with P100 (HEPA) cartridges.[2][3]

    • Why: N95 masks are insufficient for fine organic dusts that may sublimate or carry static charge.[3]

  • Validation: Check the magnehelic gauge on the hood before every use.[3] If the gauge reads zero, the PPE is irrelevant—STOP .[3]

B. Hand Protection (The Critical Interface)
  • Dry Solid Handling: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[3]

  • Solution Handling (DMSO/DMF): Laminate Film (Silver Shield) or Double-Gloved Nitrile (change every 15 mins).[2][3]

    • Expert Insight: Urea derivatives are often dissolved in DMSO for assays.[3] DMSO permeates standard nitrile gloves in <5 minutes , carrying the toxic payload directly into your bloodstream.[3]

  • Technique: "Double-Gloving" with contrasting colors (e.g., Blue Nitrile under White Nitrile) allows immediate visual detection of tears.[1][2][3]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Venting).[3] Safety glasses are insufficient due to the "static fly" nature of urea powders.[3]

  • Body: Lab coat (100% Cotton or Nomex). Synthetic blends can build static charge, attracting the powder to your torso.[3]

Operational Protocol: Safe Handling Lifecycle

This workflow is designed to minimize static discharge and aerosolization, the two most common failure points with urea derivatives.[3]

Step 1: Preparation & Static Control
  • Engage Engineering Controls: Verify fume hood flow.

  • Static Neutralization: Urea powders are highly triboelectric (static-prone).[2][3] Place an anti-static gun or ionizing bar inside the hood.[3]

    • Why: Without this, the powder will "jump" away from the spatula, contaminating the balance and your gloves.[1]

  • Don PPE: Follow the order: Gown

    
     Mask/Respirator 
    
    
    
    Goggles
    
    
    Gloves.[3]
Step 2: Weighing & Transfer
  • Place a secondary containment tray (spill tray) inside the hood.[3]

  • Open the vial only inside the hood.[3]

  • Use a disposable anti-static weighing boat .

  • The "Tap" Technique: Do not pour. Gently tap the spatula against the vial lip to transfer small amounts.[3]

  • Self-Validation: Inspect the area around the balance.[3] If you see white dust, your transfer technique was too aggressive.[3] Wipe immediately with a solvent-dampened tissue (Acetone or Ethanol).[2][3]

Step 3: Solubilization (If applicable)
  • Add solvent (e.g., DMSO) slowly to the vial.[3]

  • Cap immediately and vortex.

  • Critical Check: Inspect gloves for wetness.[3] If using DMSO, change outer gloves immediately after capping the vial.[3]

Step 4: Decontamination & Doffing [2]
  • Wipe all tools (spatulas, balance) with a paper towel dampened with ethanol.[3]

  • Place dirty wipes in a solid hazardous waste bag (sealed inside the hood).[3]

  • Doffing Sequence: Remove gloves (turning inside out)

    
     Goggles 
    
    
    
    Gown
    
    
    Wash hands with soap and cool water (warm water opens pores).[3]
Visualization: The Safety Logic Flow

The following diagram illustrates the decision logic and safety barriers for handling this compound.

SafetyProtocol Start START: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution StaticControl Apply Anti-Static (Ionizer) Solid->StaticControl High Static Risk Weighing Weigh inside Fume Hood (Double Nitrile Gloves) StaticControl->Weighing Exp Experimental Use Weighing->Exp GloveCheck CRITICAL: Use Laminate Gloves or Change Nitrile <15m Solution->GloveCheck Permeation Risk GloveCheck->Exp Waste Disposal: Halogenated Organic Waste Exp->Waste

Caption: Operational workflow distinguishing between solid handling (static risk) and solution handling (permeation risk).

Emergency Response & Disposal
  • Spill (Solid): Do not sweep (creates dust).[3][7][8] Cover with wet paper towels (ethanol/water) to dampen, then wipe up.[1][3] Dispose of as hazardous waste.[3]

  • Spill (Solution): Absorb with vermiculite or spill pads.[3] Do not use paper towels alone if dissolved in DMSO, as the solvent will soak through to your hands during cleanup.[3] Use tongs.

  • Disposal:

    • Labeling: "Hazardous Waste - Toxic/Irritant - Urea, N,N'-bis(2,3-dichlorophenyl)-".[1][2][3]

    • Stream: Halogenated Organic Waste.[3] Never pour down the sink.

References
  • National Center for Biotechnology Information (PubChem). 1,3-Bis(3,4-dichlorophenyl)urea (Triclocarban Analog) - Compound Summary.[1][2][3] (Used for structural hazard extrapolation).[3] [Link][1][2][3][9]

  • ECHA (European Chemicals Agency). Substance Information: Diarylureas and aquatic toxicity classifications. [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Urea, N,N'-bis(2,3-dichlorophenyl)-
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